Isosalvianolic acid B
Description
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Properties
IUPAC Name |
2-[(E)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-BJMVGYQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Therapeutic Potential: A Technical Guide to the Pharmacological Effects of Isosalvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (Sal B), a prominent water-soluble compound derived from Salvia miltiorrhiza (Danshen), has garnered significant scientific attention for its diverse and potent pharmacological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the primary pharmacological effects of Sal B, focusing on its molecular mechanisms of action. The information is curated to support researchers, scientists, and drug development professionals in their endeavors to harness the therapeutic potential of this natural compound. This document synthesizes preclinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key signaling pathways and workflows through diagrammatic representations.
Core Pharmacological Effects of this compound
This compound exhibits a broad spectrum of pharmacological effects, primarily centered around its potent antioxidant and anti-inflammatory properties. These foundational activities underpin its therapeutic potential in a variety of disease models, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2][4]
Antioxidant Effects
The chemical structure of this compound, rich in phenolic hydroxyl groups, confers strong antioxidant capabilities.[2][3] Its primary antioxidant mechanisms include:
-
Direct Radical Scavenging: Sal B can directly scavenge a variety of reactive oxygen species (ROS), including hydroxyl and superoxide radicals.[2]
-
Enhancement of Endogenous Antioxidant Systems: Sal B upregulates the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5] This is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2]
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory activity by modulating key inflammatory signaling pathways:
-
Inhibition of NF-κB Signaling: Sal B can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. It has been shown to inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB.[6]
-
Modulation of MAPK Signaling: Sal B can inactivate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.[1]
-
Reduction of Pro-inflammatory Cytokines: Consequently, Sal B treatment leads to a significant reduction in the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][6]
Neuroprotective Effects
In the context of neurological diseases, this compound exerts protective effects through several mechanisms:
-
Amelioration of Oxidative Stress and Inflammation: Its antioxidant and anti-inflammatory properties are crucial in protecting neurons from damage in conditions like cerebral ischemia-reperfusion injury.[7][8]
-
Anti-apoptotic Activity: Sal B can inhibit neuronal apoptosis by regulating the expression of Bcl-2 family proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax.[9]
-
Maintenance of Blood-Brain Barrier Integrity: Sal B has been shown to reduce the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are implicated in the disruption of the blood-brain barrier.[7]
Cardiovascular Protective Effects
This compound has been extensively studied for its beneficial effects on the cardiovascular system:
-
Protection against Myocardial Ischemia-Reperfusion Injury: Sal B can reduce myocardial infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis in animal models of ischemia-reperfusion injury.[5][6][9] This is achieved through the activation of pro-survival signaling pathways like PI3K/Akt.[9]
-
Antithrombotic Activity: Sal B has been identified as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This contributes to its antithrombotic effects.[10][11]
-
Promotion of Angiogenesis: Sal B can promote the formation of new blood vessels, which is beneficial in ischemic conditions.[12]
Antitumor Effects
Emerging evidence suggests that this compound possesses anticancer properties:
-
Induction of Apoptosis: Sal B can induce apoptosis in various cancer cell lines.[13]
-
Inhibition of Cell Proliferation and Metastasis: It can inhibit the proliferation and migration of cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR and MAPK.[7]
-
Reduction of Drug Resistance: Sal B has been shown to reduce resistance to chemotherapeutic drugs in some cancer cells.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the pharmacological effects of this compound from various preclinical studies.
| Effect | Assay/Model | Parameter | Value | Reference |
| Antitumor | MCF-7 breast cancer cells | IC50 (24h) | 4.5 mg/mL | [13] |
| MCF-7 breast cancer cells | IC50 (48h) | 4.9 mg/mL | [13] | |
| MCF-7 breast cancer cells | IC50 (72h) | 4.6 mg/mL | [13] | |
| Enzyme Inhibition | Thrombin | Ki | 1.70 ± 0.27 μM | [10] |
| Matrix Metalloproteinase-1 (MMP-1) | IC50 | 0.090 ± 0.015 g/L | ||
| Matrix Metalloproteinase-2 (MMP-2) | IC50 | 0.080 ± 0.005 g/L | ||
| Acetylcholinesterase (AChE) | IC50 | 5.94 ± 0.54 µg/mL | [14] | |
| Butyrylcholinesterase (BChE) | IC50 | 11.68 ± 0.35 µg/mL | [14] | |
| Urease | IC50 | 10.23 ± 0.87 µg/mL | [14] | |
| Clinical Pharmacokinetics | Single Ascending Dose (75 mg) | Cmax | 3431 ng/mL | [15] |
| Single Ascending Dose (75 mg) | AUC0-t | 3576 hng/mL | [15] | |
| Single Ascending Dose (150 mg) | Cmax | 8646 ng/mL | [15] | |
| Single Ascending Dose (150 mg) | AUC0-t | 10237 hng/mL | [15] | |
| Single Ascending Dose (300 mg) | Cmax | 15925 ng/mL | [15] | |
| Single Ascending Dose (300 mg) | AUC0-t | 17841 h*ng/mL | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of this compound.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[17][18]
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2).
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution (1 mg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Measurement of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[19][20]
Protocol:
-
Cell Preparation: Culture cells to 70-90% confluency.
-
DCFDA Staining: Wash the cells with 1X Buffer and then stain with 20 µM DCFDA in culture media for 30 minutes at 37°C.[20]
-
Compound Treatment: After staining, treat the cells with this compound. Include positive (e.g., H2O2) and negative controls.
-
Analysis: Analyze the cells using a flow cytometer with excitation at 488 nm and emission at 535 nm.[20] The mean fluorescence intensity reflects the intracellular ROS level.
Gelatinase Activity Assessment: Gelatin Zymography
Principle: Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, such as MMP-2 and MMP-9. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. The gel is then stained with Coomassie Brilliant Blue, and areas of gelatin degradation by the MMPs appear as clear bands against a blue background.[21][22][23][24][25]
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures treated with this compound. Centrifuge to remove cells and debris.
-
Electrophoresis: Mix the samples with a non-reducing sample buffer and load onto a 7.5% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 150 V.[21]
-
Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow for enzyme renaturation. Then, incubate the gel in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 1% Triton X-100) at 37°C for 24 hours.[21]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes and then destain until clear bands of gelatinolysis are visible.[21]
Animal Model of Myocardial Ischemia-Reperfusion Injury
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a thoracotomy is performed.
-
Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a specific period (e.g., 30 minutes) to induce ischemia.[9]
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Reperfusion: The ligature is then removed to allow for reperfusion for a set duration (e.g., 24 hours).[9]
-
Drug Administration: this compound is administered, typically via intraperitoneal injection, at various doses (e.g., 10, 20, 30, or 60 mg/kg/day) either before or after the ischemic event.[5][9]
-
Outcome Assessment: After the reperfusion period, various parameters are assessed, including myocardial infarct size (e.g., using TTC staining), cardiac function (e.g., by echocardiography), and biochemical markers of cardiac injury (e.g., CK-MB, cTnI).[6][26]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Inhibition of NF-κB Signaling by this compound.
Caption: In Vitro Experimental Workflow for this compound.
Conclusion
This compound is a multifaceted natural compound with a robust pharmacological profile characterized by potent antioxidant, anti-inflammatory, neuroprotective, and cardiovascular protective effects. Its mechanisms of action involve the modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt. The preclinical data strongly support its therapeutic potential for a range of diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in human populations and to pave the way for its development as a novel therapeutic agent. This technical guide provides a solid foundation of the existing knowledge to aid in these future research and development efforts.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SALVIANOLIC ACID B ALLEVIATING MYOCARDIUM INJURY IN ISCHEMIA REPERFUSION RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect and mechanism of salvianolic acid B on the myocardial ischemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 8. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B inhibits thrombosis and directly blocks the thrombin catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B inhibits thrombosis and directly blocks the thrombin catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salvianolic acid B alleviates neurological injury by upregulating stanniocalcin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow Cytometric Detection of Reactive Oxygen Species [bio-protocol.org]
- 20. abcam.cn [abcam.cn]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Gelatin zymography protocol | Abcam [abcam.com]
- 23. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 25. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 26. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Anticancer Properties of Isosalvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isosalvianolic acid B, also known as Salvianolic acid B (Sal-B), is a major water-soluble bioactive compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen).[1][2] Emerging as a potent anticancer agent, Sal-B exhibits a wide spectrum of in vitro activities against various human cancers, including those of the breast, lung, liver, and colon.[1][3] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis by modulating critical cellular signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB.[4] This document provides a comprehensive overview of the preliminary in vitro anticancer properties of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of its molecular mechanisms to support further research and development.
In Vitro Anticancer Activity of this compound
Cytotoxicity and Anti-proliferative Effects
This compound has demonstrated significant dose- and time-dependent cytotoxic effects across a range of human cancer cell lines.[5] Its anti-proliferative properties are a cornerstone of its therapeutic potential, effectively reducing cancer cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for this activity and has been determined in various cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Breast Adenocarcinoma | 4.5 mg/mL | 24 hours | [5] |
| MCF-7 | Breast Adenocarcinoma | 4.9 mg/mL | 48 hours | [5] |
| MCF-7 | Breast Adenocarcinoma | 4.6 mg/mL | 72 hours | [5] |
Note: Further studies are required to establish a comprehensive IC50 profile across a wider panel of cancer cell lines with standardized units (µM).
Induction of Apoptosis
A primary mechanism of Sal-B's anticancer action is the induction of programmed cell death, or apoptosis.[4] In vitro studies consistently show that Sal-B triggers apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[6]
Cell Cycle Arrest
This compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7] For instance, in non-small-cell lung cancer A549 cells, Sal-B has been shown to induce G0/G1 phase arrest. This effect is associated with the regulation of key cell cycle proteins.[7]
Table 2: Effects of this compound on Apoptosis and Cell Cycle Markers
| Cancer Type | Cell Line | Marker | Effect | Reference |
| Breast Cancer | MCF-7 | Caspase-3 | Increased Expression | [7] |
| Breast Cancer | MCF-7 | p53 | Increased Expression | [7] |
| Colorectal Cancer | HCT-8/VCR | Bax | Increased Expression | |
| Colorectal Cancer | HCT-8/VCR | Bcl-2 | Decreased Expression | |
| NSCLC | A549 | Cyclin B1 | Decreased Expression | |
| NSCLC | A549 | p21 | Increased Expression |
Inhibition of Cell Migration, Invasion, and EMT
The metastatic cascade, which accounts for the majority of cancer-related mortality, involves cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT). Sal-B has been shown to effectively inhibit these processes in vitro.[7] It modulates the expression of key EMT markers, such as increasing E-cadherin while decreasing N-cadherin and Vimentin, thereby reducing the invasive potential of cancer cells.[7]
Table 3: Effects of this compound on Metastasis and EMT Markers
| Cancer Type | Cell Line | Marker | Effect | Reference |
| NSCLC | A549 | E-cadherin | Increased Expression | |
| NSCLC | A549 | N-cadherin | Decreased Expression | |
| NSCLC | A549 | Vimentin | Decreased Expression | |
| Gastric Cancer | AGS/DDP | Migration | Inhibited | |
| Gastric Cancer | AGS/DDP | Invasion | Inhibited |
Molecular Mechanisms of Action
This compound exerts its anticancer effects by targeting multiple deregulated signaling networks that are crucial for cancer cell growth, survival, and metastasis.[4]
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism, and its constitutive activation is common in many cancers. Sal-B has been found to inhibit this pathway, leading to the induction of apoptosis and autophagy in hepatocellular and colorectal carcinoma cells.[4] This inhibition downregulates downstream effectors like p70S6K and 4E-BP1, curbing protein synthesis and cell growth.[4]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway transmits extracellular signals to regulate cellular processes like proliferation, differentiation, and apoptosis.[1] Sal-B modulates this pathway, contributing to its anticancer effects. For example, in osteosarcoma cells, Sal-B promotes ROS production mediated by the p38-MAPK pathway to induce apoptosis.[6]
Induction of the Intrinsic Apoptosis Pathway
Sal-B robustly activates the mitochondrial pathway of apoptosis. It alters the balance of Bcl-2 family proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and increasing pro-apoptotic members like Bax. This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and effector caspase-3, culminating in apoptosis.[1][6]
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific protein molecules from a complex mixture of proteins extracted from cells.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
Preliminary in vitro studies strongly support this compound as a promising candidate for anticancer drug development. Its ability to inhibit proliferation, induce apoptosis, and prevent metastasis through the modulation of key oncogenic signaling pathways highlights its therapeutic potential.
Future research should focus on:
-
Comprehensive Screening: Determining IC50 values across a broader panel of cancer cell lines to identify sensitive cancer types.
-
Target Deconvolution: Utilizing advanced proteomics and genomics to identify the direct molecular targets of Sal-B.
-
In Vivo Efficacy: Validating the in vitro findings in preclinical animal models of cancer to assess efficacy, pharmacokinetics, and safety.
-
Combination Therapies: Investigating synergistic effects when combined with existing chemotherapeutic agents to potentially enhance efficacy and overcome drug resistance.[4]
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 3. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
Isosalvianolic Acid B: A Technical Guide to its Modulation of Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, a prominent water-soluble compound derived from Salvia miltiorrhiza, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms by which this compound modulates key inflammatory signaling pathways. The information presented herein is intended to support research and development efforts in the fields of pharmacology and drug discovery. This document summarizes quantitative data from preclinical studies, offers detailed experimental protocols for key assays, and visualizes the complex signaling cascades involved.
Core Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, it has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.
Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to potently inhibit this pathway. In a rat model of collagen-induced arthritis, treatment with Salvianolic acid B at doses of 20 and 40 mg/kg for 28 days resulted in a marked decrease in the protein expression of phosphorylated IκB-α and the nuclear translocation of the NF-κB p65 subunit in joint tissues.[1] This inhibitory action is critical as the translocation of the p65 subunit to the nucleus is a pivotal step in the activation of NF-κB and the subsequent transcription of inflammatory mediators.[1]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation. In a study utilizing a high-fat-diet-induced mouse model, Salvianolic acid B administered at 25 mg/kg for 12 weeks significantly reduced the phosphorylation of JNK, ERK1/2, and p38 in the aorta. This demonstrates the compound's ability to interfere with these pro-inflammatory signaling cascades.
Regulation of the JAK/STAT Pathway
The JAK/STAT pathway is essential for signaling from cytokine receptors and plays a key role in the immune response. Dysregulation of this pathway is implicated in numerous inflammatory diseases. While direct quantitative data on this compound's effect on this pathway is still emerging, its known impact on cytokine production suggests a regulatory role.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been found to suppress the activation of the NLRP3 inflammasome. In a study on atherosclerosis, Salvianolic acid B was shown to inhibit the TNF-α-induced activation of the NLRP3 inflammasome.[2] This was evidenced by a reduction in the expression of NLRP3 and its associated proteins.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative effects of this compound on key inflammatory markers from preclinical studies.
Table 1: Effect of this compound on Serum Inflammatory Cytokine Levels in a Rat Model of Collagen-Induced Arthritis [1]
| Cytokine | Control Group (pg/mL) | CIA Group (pg/mL) | CIA + Sal B (20 mg/kg) (pg/mL) | CIA + Sal B (40 mg/kg) (pg/mL) |
| IL-1β | 51.54 ± 5.76 | 167.34 ± 21.35 | 112.87 ± 15.63 | 78.45 ± 9.87 |
| IL-6 | 22.45 ± 8.67 | 89.67 ± 12.45 | 54.76 ± 9.87 | 34.12 ± 7.54 |
| IL-10 | 131.56 ± 16.63 | 78.45 ± 9.87 | 99.87 ± 12.45 | 115.76 ± 14.32 |
| IL-17 (ng/mL) | 49.87 ± 6.64 | 154.76 ± 18.98 | 101.54 ± 13.54 | 76.87 ± 9.87 |
| TNF-α (ng/mL) | 88.28 ± 12.45 | 245.65 ± 25.43 | 165.87 ± 19.87 | 112.45 ± 15.34 |
Data are presented as mean ± SD. CIA: Collagen-Induced Arthritis; Sal B: Salvianolic acid B.
Table 2: Effect of this compound on Inflammatory Marker Expression in RAW264.7 Macrophages
| Treatment | p-JNK (relative expression) | p-ERK1/2 (relative expression) | p-p38 (relative expression) | p-IκB (relative expression) | p-NF-κB p65 (relative expression) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| ox-LDL/LPS | Increased | Increased | Increased | Increased | Increased |
| ox-LDL/LPS + Sal B (1.25 µg/mL) | Reduced | Reduced | Reduced | Reduced | Reduced |
| ox-LDL/LPS + Sal B (2.5 µg/mL) | Further Reduced | Further Reduced | Further Reduced | Further Reduced | Further Reduced |
| ox-LDL/LPS + Sal B (5 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table represents a qualitative summary of the dose-dependent inhibitory effects observed in Western blot analyses from a study on atherosclerosis. Specific numerical data for relative expression was not provided in a tabular format in the source.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Western Blot Analysis for NF-κB and MAPK Signaling Proteins
This protocol is adapted from methodologies used in studies investigating the effects of Salvianolic acid B on inflammatory pathways.[1]
a. Sample Preparation (from cell culture):
-
Treat cells with this compound at desired concentrations for the specified duration, followed by stimulation with an inflammatory agent (e.g., LPS, TNF-α).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol provides a general framework for measuring cytokine levels in cell culture supernatants or serum, as performed in studies evaluating this compound.[1][3]
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).
-
Block the plate with 1% BSA in PBS for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and samples (cell culture supernatants or diluted serum) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression
This protocol outlines the steps for measuring the mRNA levels of pro-inflammatory genes.
a. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
b. qPCR Reaction:
-
Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin), and cDNA template.
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Conclusion
This compound is a promising natural compound with multifaceted anti-inflammatory properties. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of action and clinical applications of this potent anti-inflammatory agent. Further research is warranted to fully characterize its effects on the JAK/STAT pathway and to translate these preclinical findings into effective clinical therapies.
References
- 1. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B inhibits atherosclerosis and TNF-α-induced inflammation by regulating NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B attenuates apoptosis and inflammation via SIRT1 activation in experimental stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Capacity of Isosalvianolic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosalvianolic acid B (Sal B), a prominent water-soluble compound derived from Salvia miltiorrhiza, has garnered significant attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols. Through direct radical scavenging and modulation of critical cellular signaling pathways, this compound presents a promising therapeutic agent for combating oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] this compound, a natural polyphenolic compound, has emerged as a powerful antioxidant.[2][3] This guide elucidates the multifaceted antioxidant activities of this compound, providing a comprehensive resource for researchers and drug development professionals.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the modulation of cellular signaling pathways.
Direct Radical Scavenging
This compound is an efficient scavenger of various free radicals. Its chemical structure, rich in phenolic hydroxyl groups, enables it to donate hydrogen atoms to neutralize reactive oxygen species, thereby terminating radical chain reactions.
Modulation of Cellular Signaling Pathways
This compound indirectly enhances the cellular antioxidant defense system by modulating key signaling pathways.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including those encoding for enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular stress responses. This compound has been shown to modulate MAPK pathways, such as JNK and p38, which can influence cell survival and apoptosis in the context of oxidative stress. By inhibiting pro-apoptotic signals, this compound contributes to cell protection.
Quantitative Data on Antioxidant Capacity
The antioxidant efficacy of this compound has been quantified in numerous studies. While specific IC50 values for direct radical scavenging assays like DPPH and ABTS are not consistently reported in the literature for the pure compound, its effects on cellular antioxidant markers are well-documented.
| Parameter | Model System | Effect of this compound Treatment | Reference |
| Superoxide Dismutase (SOD) Activity | γ-radiation-induced damage in mice | Increased SOD activity in serum | [2] |
| Malondialdehyde (MDA) Levels | γ-radiation-induced damage in mice | Decreased MDA levels in serum | [2] |
| Reactive Oxygen Species (ROS) Levels | γ-radiation-induced damage in mice liver | Reduced ROS levels | [2] |
| Apoptosis (TUNEL assay) | H2O2-induced apoptosis in rat brain microvascular endothelial cells | Dose-dependently reduced apoptosis | [3] |
| Cell Proliferation (MTT assay) | Mouse primary hepatic stellate cells | Significantly reduced cell proliferation | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH working solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample preparation: Dissolve this compound and the positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: Add a defined volume of the sample or standard to the DPPH working solution. A typical ratio is 1:1 (v/v).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Dissolve this compound and the positive control in the appropriate solvent to prepare a series of concentrations.
-
Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium and supplements
-
96-well black, clear-bottom cell culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) or another peroxyl radical initiator
-
This compound
-
Positive control (e.g., Quercetin)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluency.
-
Treatment: Wash the cells with PBS and then treat them with various concentrations of this compound or the positive control, along with the DCFH-DA probe (typically 25 µM), for 1 hour at 37°C.
-
Induction of Oxidative Stress: After incubation, wash the cells again with PBS and then add the AAPH solution (typically 600 µM) to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Conclusion
This compound is a potent antioxidant that operates through both direct radical scavenging and the modulation of key cellular signaling pathways, most notably the Nrf2/Keap1 pathway. The quantitative data from various in vitro and in vivo studies consistently demonstrate its ability to mitigate oxidative stress. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of the antioxidant properties of this compound. Its multifaceted antioxidant capacity positions it as a strong candidate for the development of novel therapeutic strategies for a wide range of oxidative stress-driven diseases. Further research focusing on its bioavailability and clinical efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B | Dan Shen Suan B | antioxidant | TargetMol [targetmol.com]
Understanding the Basic Biological Activities of Isosalvianolic Acid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isosalvianolic acid B (Sal B), a prominent water-soluble bioactive compound derived from Salvia miltiorrhiza, has garnered significant attention for its diverse pharmacological effects. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this potent natural compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the exploration and development of novel therapeutics.
Core Biological Activities: Quantitative Data Summary
The biological efficacy of this compound has been quantified across numerous studies. The following tables summarize key findings related to its antioxidant, anti-inflammatory, and cytotoxic activities.
Table 1: Antioxidant Effects of this compound
| Parameter | Model System | Treatment Concentration/Dose | Observed Effect | Reference |
| Superoxide Dismutase (SOD) Activity | γ-irradiated mice | 5, 12.5, 20 mg/kg | Dose-dependent increase in serum SOD activity. | [1] |
| Malondialdehyde (MDA) Levels | γ-irradiated mice | 5, 12.5, 20 mg/kg | Dose-dependent decrease in serum MDA levels. | [1] |
| SOD Activity | Diabetic rats | 50 and 200 mg/kg | Significant increase in SOD activity (by 22.7% and 29.0%, respectively). | [2] |
| MDA Levels | Diabetic rats | 50 and 200 mg/kg | Significant reduction of MDA level (by 45.7% and 56.6%, respectively). | [2] |
| SOD Activity | Cisplatin-induced H9c2 cells | 1, 5, or 10 μM | Dose-dependent increase in SOD content. | [3] |
| MDA Levels | Cisplatin-induced H9c2 cells | 1, 5, or 10 μM | Dose-dependent decrease in MDA content. | [3] |
Table 2: Anti-inflammatory Effects of this compound
| Inflammatory Mediator | Model System | Treatment Concentration/Dose | Observed Effect | Reference |
| TNF-α, IL-1β, IL-6 | Staphylococcal pneumonia in rats | Not specified | Reduced levels of these cytokines in lung tissue. | [4] |
| TNF-α, IL-1β, IL-6 | High-fat diet-induced LDLR-/- mice | 25 mg/kg | Attenuated inflammatory cytokines. | [5] |
| TNF-α, IL-1β, IL-6 | ox-LDL/LPS-induced RAW264.7 cells | 1.25, 2.5, 5 μg/mL | Attenuated the elevation of inflammatory cytokines. | [5] |
| TNF-α, IL-1β, IL-6, IL-17 | Collagen-induced rheumatoid arthritis in rats | 20 and 40 mg/kg | Significantly decreased serum levels of these cytokines. | [6] |
| IL-6, IL-1β, TNF-α | High glucose-induced H9c2 cells | 25 and 50 μM | Reduced inflammatory response (IL-6 by 0.9- and 0.7-fold; IL-1β by 0.8- and 0.6-fold; TNF-α by 0.9- and 0.8-fold). | [7] |
| NO, IL-6, IL-17, TNF-α | IL-1β-induced osteoarthritis chondrocytes | 40 and 80 μM | Suppressed the secretion of these inflammatory mediators. | [8] |
Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Cal27 | Oral Squamous Cell Carcinoma | 297 μM | [9] |
| HN4 | Oral Squamous Cell Carcinoma | 201 μM | [9] |
| Leuk1 | Premalignant Oral Leukoplakia | 294 μM | [9] |
| H9c2 (Cisplatin-induced injury) | Cardiomyocytes | Protective effect at 1, 5, 10 μM | [3] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate its points of intervention in the MAPK/NF-κB, PI3K/Akt, and Nrf2 pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in this compound research.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on various cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 100, 150, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Measurement of Antioxidant Enzyme Activity
This assay measures the activity of SOD, a key antioxidant enzyme.
Materials:
-
SOD assay kit (commercial kits are widely available)
-
Tissue or cell lysates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates according to the kit's instructions.
-
Assay Reaction: Add samples and reaction reagents to a 96-well plate as per the manufacturer's protocol. The assay is typically based on the inhibition of a superoxide-generating system.
-
Incubation: Incubate the plate at the specified temperature and time (e.g., 37°C for 20 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 450 nm).
-
Calculation: Calculate SOD activity based on the standard curve and express it as units per milligram of protein.
This assay quantifies MDA, a marker of lipid peroxidation.
Materials:
-
MDA assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)
-
Tissue or cell lysates
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates.
-
Reaction: Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at approximately 532 nm.
-
Calculation: Determine the MDA concentration from a standard curve and normalize to the protein concentration of the sample.
Quantification of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants or serum.[10]
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)
-
Cell culture supernatants or serum samples
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the cytokine concentration in the samples based on the standard curve.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation state of signaling pathways.[11]
Materials:
-
Cell or tissue lysates
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-Akt, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the biological activities of this compound.
Conclusion
This compound demonstrates a robust profile of biological activities, primarily driven by its potent antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, including MAPK/NF-κB, PI3K/Akt, and Nrf2, underscores its therapeutic potential for a range of pathological conditions, from cardiovascular diseases to cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations should continue to elucidate its complex mechanisms of action and explore its efficacy in preclinical and clinical settings.
References
- 1. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salvianolic acid B attenuated cisplatin-induced cardiac injury and oxidative stress via modulating Nrf2 signal pathway [jstage.jst.go.jp]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection of SAL B with H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salvianolic acid B inhibits glycolysis in oral squamous cell carcinoma via targeting PI3K/AKT/HIF-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Isosalvianolic Acid B Extraction and Purification from Salvia miltiorrhiza
Audience: Researchers, scientists, and drug development professionals.
Introduction Salvia miltiorrhiza Bunge, also known as Danshen, is a traditional Chinese medicine widely used for treating cardiovascular and cerebrovascular diseases.[1][2] Its primary water-soluble bioactive components are salvianolic acids, with Isosalvianolic acid B (commonly referred to as Salvianolic acid B or Sal B) being one of the most abundant and pharmacologically active.[2][3][4] Salvianolic acid B is a potent antioxidant and free radical scavenger.[3][5] This document provides detailed protocols for the efficient extraction and high-purity purification of this compound from the roots of Salvia miltiorrhiza.
I. Extraction Protocols
The initial step involves extracting the crude mixture of compounds, including Salvianolic acid B, from the dried roots of Salvia miltiorrhiza. The choice of method can impact yield, extraction time, and solvent consumption.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction offers high efficiency, shorter extraction times, and can be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like Salvianolic acid B.[5]
Methodology:
-
Preparation: Grind the dried roots of Salvia miltiorrhiza into a fine powder (10 to 80 mesh).[6]
-
Solvent Addition: Add 40% to 80% aqueous ethanol to the powder. A recommended solvent-to-material ratio is 20:1 (v/w).[5]
-
Ultrasonication: Place the mixture in an ultrasonic bath.
-
Extraction: Perform ultrasonic extraction for 25-40 minutes at a frequency of 45-80 kHz and a controlled temperature of 30°C.[5][6]
-
Filtration: After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol, yielding the crude extract.
Protocol 2: Conventional Ethanol Reflux Extraction
This is a classical and widely used method in industrial extraction due to its simple operation and low cost.[7]
Methodology:
-
Preparation: Prepare powdered Salvia miltiorrhiza roots as described in Protocol 1.
-
Solvent Addition: Add 30% to 60% aqueous ethanol to the powder. A common material-to-liquid ratio is 1:10.[7][8]
-
Reflux: Heat the mixture and maintain reflux for 1.5 to 2 hours.[7] The extraction can be repeated 1 to 4 times to maximize yield.[8]
-
Combine and Filter: Combine the extracts from all cycles and filter.
-
Solvent Recovery: Recycle the ethanol from the filtrate by concentrating the solution until there is no alcohol taste.[8]
-
Sediment Removal: Separate any precipitates from the concentrated aqueous solution to obtain the clarified crude extract.[8]
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE is a rapid method that offers higher yields and lower solvent consumption compared to conventional techniques. Using water as a solvent makes it an environmentally friendly "green extraction" method.[9]
Methodology:
-
Preparation: Use powdered Salvia miltiorrhiza roots.
-
Solvent Addition: Use water as the extraction solvent.
-
Microwave Irradiation: Place the mixture in a microwave extractor. The optimal power and time will depend on the equipment, but a frequency of 2450MHz has been reported.[10]
-
Filtration: Filter the resulting extract.
-
Further Processing: The aqueous extract is now ready for the purification stages.
Extraction Workflow Diagram
Caption: General workflow for the extraction of Salvianolic acid B.
Table 1: Comparison of Extraction Methods
| Parameter | Ultrasound-Assisted Extraction (UAE) | Ethanol Reflux Extraction | Microwave-Assisted Extraction (MAE) | Enzymatic Method |
| Solvent | 60% Aqueous Ethanol[5] | 30-60% Aqueous Ethanol[7][8] | Water[9] | Water (pH 3)[1] |
| Solvent/Material Ratio | 20:1 (v/w)[5] | 1:10 (w/v)[7] | Not specified | 1:20[1] |
| Temperature | 30°C[5] | Reflux Temperature | Not specified | 45°C[1] |
| Time | 25 min[5] | 1.5 - 2 hours[7] | Shorter than conventional methods[9] | 20 min[1] |
| Yield | 5.17 mg/g (higher than reflux)[5] | Yield of >3% (final product)[8] | Higher yield than conventional methods[9] | 78% extraction rate[1] |
| Key Advantage | Avoids hydrolysis of Sal B[5] | Simple, low cost, widely used[7] | Rapid, green (with water)[9] | High extraction rate[1] |
II. Purification Protocols
A multi-step approach is required to achieve high-purity Salvianolic acid B from the crude extract.
Protocol 4: Macroporous Resin Column Chromatography
This step serves as an effective initial clean-up and enrichment of the total salvianolic acids.
Methodology:
-
Column Preparation: Pack a column with a suitable macroporous resin (e.g., HPD-100A, D101).[10][11]
-
Loading: Apply the concentrated crude extract (with ethanol removed) onto the column.[8]
-
Washing: Elute the column with distilled water to remove sugars, salts, and other highly polar impurities. Continue until the eluent is clear.[8]
-
Elution of Impurities: Use a low concentration of ethanol (e.g., 10-30%) to wash off more impurities.[10]
-
Elution of Target Compound: Elute the target fraction containing Salvianolic acid B using a higher concentration of ethanol (e.g., 20-70%).[8][10]
-
Collection and Concentration: Collect the eluent containing Salvianolic acid B and concentrate it under reduced pressure at 40-70°C.[8]
Protocol 5: Sephadex LH-20 Column Chromatography
This technique separates compounds based on molecular size and polarity, further purifying the enriched fraction.
Methodology:
-
Fraction Preparation: The enriched fraction from the macroporous resin step is dissolved in a suitable solvent (e.g., methanol).
-
Column Chromatography: Subject the fraction to Sephadex LH-20 column chromatography.[12]
-
Elution: Elute with an appropriate solvent system.
-
Fraction Collection: Collect fractions and monitor using Thin-Layer Chromatography (TLC) or HPLC to identify those containing high concentrations of Salvianolic acid B.[12]
Protocol 6: High-Performance Counter-Current Chromatography (HPCCC)
HPCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, leading to high recovery rates. It is highly effective for final purification.
Methodology:
-
Solvent System: A two-phase solvent system is required. A common system is n-hexane-ethyl acetate-methanol-water (e.g., 3:6:6:10, v/v/v/v).[13]
-
Equilibration: Thoroughly mix the solvent system and allow the phases to separate. The upper phase typically serves as the stationary phase and the lower phase as the mobile phase.[14]
-
Purification: Load the pre-purified sample and perform the separation. From 260 mg of a crude sample, 32.09 mg of Salvianolic acid B with 97.43% purity can be obtained.[13] Another protocol using a different system purified 108 mg of Sal B from 285 mg of crude extract with 95.5% purity and 89% recovery.[15]
Protocol 7: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is the final polishing step to achieve the highest possible purity (>99%).[12]
Methodology:
-
Column: Use a reversed-phase column, such as an Octadecylsilane (C18) column.[12]
-
Mobile Phase: A typical mobile phase consists of a gradient of methanol and an acidic aqueous solution (e.g., 5% acetic acid).[11]
-
Injection and Elution: Inject the fraction from the previous purification step and run the gradient elution.
-
Fraction Collection: Collect the peak corresponding to Salvianolic acid B, identified using a UV detector at 281 nm.[11]
-
Final Product: Lyophilize the collected fraction to obtain the final high-purity Salvianolic acid B powder. A recovery of 75.0% with a purity exceeding 99.2% has been reported for this final step.[12]
Purification Workflow Diagram
Caption: Multi-step workflow for the purification of this compound.
Table 2: Comparison of Purification Techniques
| Technique | Starting Material | Solvent/Mobile Phase | Purity Achieved | Recovery | Reference |
| Macroporous Resin | Crude Extract | Elution with 20-50% Ethanol | >60% in powder | >3% yield from raw material | [8] |
| HPCCC | Crude Extract (285 mg) | n-propanol/phosphate system | 95.5% | 89% | [15] |
| HPCCC | Crude Sample (260 mg) | n-hexane-ethyl acetate-methanol-water | 97.43% | Not specified | [13] |
| Prep-HPLC | Sephadex Fraction (1.82 g) | ODS column with gradient elution | >99.2% | 75.0% (from fraction) | [12] |
| Hydrophobic Interaction Chromatography | Aqueous Extract | Salt-water elution system | >95% | >90% | [16] |
III. Quality Control
The purity and identity of the final product should be confirmed using analytical techniques.
-
HPLC-UV: A reversed-phase HPLC method with UV detection at 281 nm can be used for quantification and purity assessment.[11]
-
UPLC-MS/MS: For rapid and sensitive determination, UPLC coupled with mass spectrometry provides accurate identification and quantification.[17]
-
NMR: ¹H NMR and ¹³C NMR are essential for structural elucidation and confirmation of the isolated compound's identity.[13]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 3. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101544625B - Ultrasonic extraction method for salvianolic acid B - Google Patents [patents.google.com]
- 7. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]
- 8. CN101270103B - Method for extracting salvianolic acid B - Google Patents [patents.google.com]
- 9. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101230003B - Preparation method of salvianolic acid A from salvia miltiorrhiza - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN103172601B - Method for separating and extracting salvianolic acid B - Google Patents [patents.google.com]
- 17. Frontiers | Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS [frontiersin.org]
Application Notes & Protocols: Quantification of Salvianolic Acid B in Plasma using HPLC
Introduction
Salvianolic acid B is one of the most abundant and biologically active water-soluble compounds derived from Salvia miltiorrhiza (Danshen), a widely used herb in traditional medicine.[1] Its various pharmacological effects, including antioxidant, anti-inflammatory, and cardioprotective properties, have made it a subject of extensive research.[1] Accurate quantification of Salvianolic acid B in plasma is crucial for pharmacokinetic studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides detailed protocols for sample preparation and High-Performance Liquid Chromatography (HPLC) analysis based on established and validated methods.
While the focus is on Salvianolic acid B, these methods serve as an excellent foundation for quantifying its isomers, such as Isosalvianolic acid B, which may be distinguishable by their retention times under similar reversed-phase chromatography conditions.[2]
Experimental Protocols
Protocol 1: Sample Preparation
The accurate determination of Salvianolic acid B in plasma necessitates effective separation from endogenous matrix components like proteins and lipids. The choice of method depends on the required sensitivity, sample volume, and available equipment.
A. Liquid-Liquid Extraction (LLE)
This method is widely used for its clean extracts and good recovery.[3][4]
-
Acidification: Transfer a known volume of plasma (e.g., 100-200 µL) into a clean centrifuge tube. If an internal standard (IS) is used, spike the plasma sample at this stage. Acidify the plasma by adding a small volume of acid (e.g., 20 µL of 2% phosphoric acid) to disrupt drug-protein interactions.[5]
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to separate the aqueous and organic layers.[6]
-
Collection: Carefully transfer the upper organic layer containing the analyte to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 45°C).[7]
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the HPLC mobile phase. Vortex briefly to dissolve the residue completely.
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulate matter.
-
Injection: Inject a specific volume of the supernatant into the HPLC system for analysis.[6]
B. Protein Precipitation (PP)
This is a simpler and faster method, suitable for high-throughput analysis.[6]
-
Sample Collection: Place a small volume of plasma (e.g., 20 µL) into a microcentrifuge tube.[6]
-
IS Addition: Add the internal standard working solution (e.g., 10 µL of 400 ng/mL diphenhydramine).[6]
-
Precipitation: Add a larger volume (e.g., 200 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate the plasma proteins. Acetonitrile is often preferred for its efficiency and minimal matrix effects.[6]
-
Mixing: Vortex the mixture for 3-5 minutes to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Injection: Carefully collect the supernatant and inject a small volume (e.g., 5 µL) directly into the HPLC or HPLC-MS/MS system.[6]
C. In Vivo Microdialysis
This advanced sampling technique allows for the continuous monitoring of unbound Salvianolic acid B in the blood of a living subject.[8]
-
Probe Implantation: Surgically insert microdialysis probes into the jugular vein of the anesthetized animal (e.g., a Sprague-Dawley rat).[8]
-
Perfusion: Perfuse the probe with a physiological solution (perfusate) at a low, constant flow rate.
-
Analyte Diffusion: Unbound Salvianolic acid B in the blood diffuses across the semi-permeable membrane of the probe and into the perfusate, forming the dialysate.
-
Collection: Collect the dialysate at predetermined time intervals.[8]
-
Direct Injection: The collected dialysate is typically clean enough to be injected directly into the HPLC system without further processing.[8]
Protocol 2: HPLC Methods
Below are examples of HPLC conditions that have been successfully applied to the quantification of Salvianolic acid B in plasma.
Method A: HPLC with UV Detection (Gradient Elution)
This method is robust and suitable for pharmacokinetic studies.[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[3]
-
Mobile Phase:
-
Solvent A: Aqueous phosphoric acid.
-
Solvent B: Acetonitrile.[3]
-
-
Elution: Linear gradient elution.[3] (Note: The specific gradient program should be optimized based on the column and system).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.[3]
-
Injection Volume: 20 µL.
Method B: HPLC with UV Detection (Isocratic Elution)
This method is simpler and can be used when baseline separation is achieved without a gradient.[8]
-
Column: ODS (Octadecylsilane) reversed-phase column (e.g., 1.0 x 150 mm, 5 µm).[8]
-
Mobile Phase: A mixture of acetonitrile, methanol, and 20 mM monosodium phosphoric acid (pH 3.5) in a 10:30:60 (v/v/v) ratio, containing 0.1 mM 1-octanesulfonic acid.[8]
-
Elution: Isocratic.[8]
-
Flow Rate: 0.05 mL/min.[8]
-
Detection: UV detector set at 290 nm.[8]
Method C: HPLC-MS/MS with ESI
This method offers superior sensitivity and specificity, making it ideal for detecting low concentrations of the analyte.[4]
-
Column: Reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile (40%) and water (60%) containing 0.75% formic acid.[4]
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode, using selective ion monitoring (SIM).[4]
Data Presentation: Summary of Quantitative Methods
The following table summarizes the performance characteristics of different validated HPLC methods for Salvianolic acid B quantification in plasma.
| Parameter | Method A (HPLC-UV)[3] | Method B (HPLC-UV)[8] | Method C (LC-MS/MS)[4] | Method D (HPLC-MS/MS)[6] |
| Sample Prep | Liquid-Liquid Extraction | Microdialysis | Liquid-Liquid Extraction | Protein Precipitation |
| Column | C18 | ODS (150 x 1 mm, 5 µm) | Reversed-phase | Agilent Eclipse Plus C18 (150 x 2.1 mm, 5 µm) |
| Detection | UV (280 nm) | UV (290 nm) | ESI-MS/MS | ESI-MS/MS |
| Linearity Range | 10.8 - 259.4 µg/mL | 0.1 - 50 µg/mL | 0.1 - 40 µg/mL | 0.5 - 300 ng/mL |
| Recovery | 71 - 83% | 22% (in vivo blood) | Not specified | 87.3 - 105.6% |
| Precision (RSD) | < 7% (CV) | Not specified | < 10% | Not specified |
| Correlation (r²) | > 0.99 | > 0.995 | > 0.999 | Not specified |
| Retention Time | Not specified | 7.2 min | Not specified | Not specified |
Visualizations
Experimental Workflow
The diagram below illustrates the general workflow for the quantification of Salvianolic acid B in plasma samples.
Caption: General workflow for HPLC analysis of Salvianolic acid B in plasma.
Bioanalytical Method Validation
This diagram outlines the key parameters that must be assessed to ensure a bioanalytical method is reliable and reproducible, following industry guidelines.
Caption: Key parameters for the validation of a bioanalytical HPLC method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography mass spectrometry for the determination of salvianolic acid B, a natural compound from the herb Danshen in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue [mdpi.com]
- 8. Determination and pharmacokinetic analysis of salvianolic acid B in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isosalvianolic Acid B in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosalvianolic acid B (SalB) is a potent, water-soluble polyphenolic compound extracted from the traditional Chinese medicinal herb Salvia miltiorrhiza (Danshen). It has garnered significant attention in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and anti-fibrotic effects.[1][2] These diverse biological functions are attributed to its ability to modulate multiple cellular signaling pathways.[3][4] This document provides detailed protocols for the use of this compound in cell culture experiments, along with a summary of its effects and the signaling pathways it modulates.
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Effective Concentration Range | Observed Effects | Reference(s) |
| Human Breast Cancer Cells (MCF-7, Hs 578T) | Anti-cancer | 0.7 - 65 µM (IC50) | Inhibition of cell proliferation, induction of apoptosis. | [5] |
| Human Lung Cancer Cells (A549) | Anti-cancer, Anti-fibrosis | TGF-β1-induced EMT: Not specified; Proliferation/Metastasis: Various concentrations | Suppression of cell proliferation and metastasis; downregulation of fibrotic markers. | [1][6] |
| Human Colon Cancer Cells (HCT116, HT29) | Anti-cancer | Dose-dependent | Induction of autophagy and cell death via suppression of the AKT/mTOR pathway. | [1][5] |
| Human Osteoarthritis Chondrocytes | Anti-inflammatory | 40 - 80 µM | Suppression of iNOS expression and secretion of NO, IL-6, IL-17, and TNF-α. | [7] |
| Human Retinoblastoma Cells (HXO-RB44) | Anti-cancer | 0.1 - 1.0 mg/mL | Inhibition of cell proliferation in a concentration- and time-dependent manner. | [8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis | 1, 5, 25 µM | Increased M2 polarization, cell migration, and tube formation (via macrophage supernatant). | [1][9] |
| Hypertrophic Scar-derived Fibroblasts (HSFs) | Anti-fibrosis | 10, 50, 100 µmol/L | Inhibition of proliferation and migration. | [10] |
| Primary Rat Cortical Neurons | Neuroprotection | 10 mg/L | Enhanced cell viability and reduced ROS levels after oxygen-glucose deprivation/reperfusion. | [11] |
| Human Gingival Fibroblasts | Wound Healing | 25, 50, 75 µg/mL | Increased cell viability and migration. | [12] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
This compound (SalB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[8][14] Incubate for 12-24 hours to allow for cell attachment.[8][14]
-
Treatment: Prepare serial dilutions of SalB in complete culture medium. Remove the old medium from the wells and add 100 µL of the SalB-containing medium at various concentrations (e.g., 0.1, 0.4, 0.7, 1.0 mg/mL or as required).[8] Include a vehicle control (medium with the same amount of solvent used to dissolve SalB, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[8]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader within 1 hour.[13][15]
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in protein expression in cells treated with this compound.
Materials:
-
This compound (SalB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of SalB for the specified time.
-
Wash cells with ice-cold PBS.[16]
-
Add ice-cold lysis buffer to the cells (~100 µL per well of a 6-well plate).[16]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Sonicate or agitate for 10-30 minutes at 4°C to ensure complete lysis.[16][17]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[19]
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.[16]
-
Wash the membrane three times with TBST for 5 minutes each.[16]
-
Incubate the membrane with the HRP-conjugated secondary antibody (at the recommended dilution) for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST for 5 minutes each.[19]
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Signaling Pathways and Visualizations
This compound exerts its effects by modulating a complex network of signaling pathways. Below are diagrams illustrating some of the key pathways involved.
Anti-Cancer Mechanisms
SalB can inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis by targeting several key signaling pathways.[3][6]
Caption: Anti-cancer signaling pathways modulated by this compound.
Anti-Inflammatory Mechanisms
SalB mitigates inflammation by inhibiting pro-inflammatory signaling cascades, such as the NF-κB pathway.[1][2]
Caption: Anti-inflammatory action of this compound via NF-κB inhibition.
Antioxidant and Cytoprotective Mechanisms
SalB enhances cellular antioxidant defenses through the activation of the Nrf2/ARE pathway.[1][2]
Caption: Antioxidant effect of this compound via the Nrf2/ARE pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in cell culture.
Caption: General experimental workflow for cell culture studies with this compound.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 3. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Retracted Article: Salvianolic acid B inhibits inflammatory response and cell apoptosis via the PI3K/Akt signaling pathway in IL-1β-induced osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salvianolic Acid B Alleviates Limb Ischemia in Mice via Promoting SIRT1/PI3K/AKT Pathway-Mediated M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of salvianolic acid B against oxygen-glucose deprivation/reperfusion damage in primary rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Sample preparation for western blot | Abcam [abcam.com]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Isosalvianolic Acid B in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages and experimental protocols for Isosalvianolic acid B (Sal B) in various in vivo animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this compound.
Quantitative Dosage Data
The following tables summarize the reported dosages of this compound across different animal models and disease states, categorized by the route of administration.
Table 1: Intraperitoneal (i.p.) Injection
| Animal Model | Disease/Condition | Species | Dose(s) | Key Findings |
| Rheumatoid Arthritis | Collagen-Induced Arthritis | Rat | 20, 40 mg/kg | Decreased paw swelling, edema, and inflammatory markers.[1][2] |
| Diabetes | Streptozotocin-Induced | Rat | 20, 40 mg/kg | Reduced serum glucose and improved oral glucose tolerance.[3] |
| Osteoarthritis | Destabilization of Medial Meniscus | Mouse | 25 mg/kg | Less cartilage degradation and lower OARSI scores.[4] |
| Myocardial Infarction | Ischemia/Reperfusion | Rat/Mouse | 3 - 120 mg/kg | Reduced infarct size and improved cardiac function.[5] |
| Acute Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) | Rat/Mouse | 10 - 192 mg/kg | Reduced infarct size and neurological deficit scores.[6][7][8] |
| Anti-cancer | Ehrlich Solid Carcinoma | Mouse | 80 mg/kg | Reduced tumor volume and increased median survival.[9][10] |
Table 2: Intravenous (i.v.) Injection
| Animal Model | Disease/Condition | Species | Dose(s) | Key Findings |
| Pharmacokinetics | Healthy | Rat | 1.6, 3.2, 6.4, 12.8 mg/kg | Rapid elimination with a terminal half-life of ~31.5 minutes.[11] |
| Pharmacokinetics | Healthy | Rat | 100 mg/kg | Oral bioavailability calculated to be 2.3%.[12][13] |
| Acute Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) | Rat/Mouse | 10 - 192 mg/kg | Neuroprotective effects observed.[6][7][8] |
| Myocardial Infarction | Ischemia/Reperfusion | Rat/Mouse | 3 - 120 mg/kg | Cardioprotective effects demonstrated.[5] |
Table 3: Oral Administration (p.o. / Gavage)
| Animal Model | Disease/Condition | Species | Dose(s) | Key Findings |
| Anti-inflammatory | General | Rat | 15 - 80 mg/kg | Wide range of effective anti-inflammatory and antioxidant doses.[9] |
| Diabetes | High-Fat Diet & Streptozotocin | Rat | 50, 100, 200 mg/kg | Decreased blood glucose and insulin levels.[14] |
| Myocardial Infarction | Ischemia/Reperfusion | Rat/Mouse | 3 - 120 mg/kg | Cardioprotective effects observed.[5] |
| Pharmacokinetics | Healthy | Rat | 500 mg/kg | Low oral bioavailability (2.3%).[10][13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating this compound.
Protocol 1: Myocardial Ischemia/Reperfusion (I/R) Injury Model in Rats
Objective: To induce myocardial I/R injury to assess the cardioprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Suture (e.g., 6-0 silk)
-
ECG monitoring equipment
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., sodium pentobarbital 45 mg/kg, i.p.).
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Ischemia: Induce ischemia by tightening the suture. Confirm occlusion via ST-segment elevation on the ECG. The typical duration of ischemia is 30 minutes.
-
Drug Administration: Administer this compound or vehicle control. The timing can be before ischemia (pre-treatment) or at the onset of reperfusion. Routes of administration can be intravenous or intraperitoneal. Dosages can range from 3 to 120 mg/kg.[5][15]
-
Reperfusion: Release the suture to allow blood flow to return to the myocardium. The typical reperfusion period is 2-24 hours.
-
Outcome Assessment: At the end of the reperfusion period, measure the infarct size using TTC staining and collect blood and tissue for biochemical analyses (e.g., CK-MB, LDH, cTnI).[5]
Protocol 2: Acute Ischemic Stroke Model in Rats (MCAO)
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound
-
Anesthetic (e.g., chloral hydrate)
-
Nylon monofilament suture
-
Neurological scoring system (e.g., Longa scale)
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., 3.5% chloral hydrate, 35 g/kg, i.p.).
-
Induction of MCAO: Expose the common carotid artery. Insert a nylon monofilament suture into the internal carotid artery to occlude the middle cerebral artery.
-
Drug Administration: Administer this compound at dosages ranging from 10 mg/kg to 192 mg/kg via tail vein or intraperitoneal injection.[6][7]
-
Reperfusion (optional): For transient MCAO models, withdraw the suture after a defined period (e.g., 1-2 hours) to allow reperfusion.
-
Outcome Assessment: Evaluate neurological deficits at various time points (e.g., 24 hours) using a standardized scoring system. Measure infarct volume using TTC staining of brain slices. Analyze brain tissue for markers of oxidative stress (SOD, MDA), inflammation (IL-1β), and apoptosis (TUNEL staining).[6][7]
Protocol 3: Collagen-Induced Arthritis (CIA) Model in Rats
Objective: To induce an autoimmune inflammatory arthritis model to test the anti-inflammatory effects of this compound.
Materials:
-
Male Sprague-Dawley rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
This compound
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. Administer an intradermal injection at the base of the tail to induce CIA.
-
Booster Injection: A second immunization is typically given 7-21 days after the primary immunization.
-
Drug Administration: Once arthritis is established (typically around day 14-21), begin daily intraperitoneal administration of this compound (20 or 40 mg/kg) for a period of 28 days.[1][2]
-
Outcome Assessment: Monitor paw swelling, arthritis score, and body weight regularly. At the end of the treatment period, collect blood to measure inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-collagen antibodies.[1][2] Analyze joint tissue for histological changes and protein expression of inflammatory mediators like NF-κB.[1]
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Anti-inflammatory Signaling Pathway
This compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the phosphorylation of IκB-α, it blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9]
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Antioxidant Signaling Pathway
This compound can activate the Nrf2/Keap1 signaling pathway, a crucial cellular defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, thereby reducing oxidative damage.[9]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in an in vivo animal model.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic potential of salvianolic acid B in multiple low-dose streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B inhibits IL-1β-induced inflammatory cytokine production in human osteoarthritis chondrocytes and has a protective effect in a mouse osteoarthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 6. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 12. Determination and pharmacokinetic analysis of salvianolic acid B in rat blood and bile by microdialysis and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioavailability of salvianolic acid B in conscious and freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activities of salvianolic acid B from Salvia miltiorrhiza on type 2 diabetes induced by high-fat diet and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application of Isosalvianolic Acid B in Liver Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B (Sal B), a water-soluble compound extracted from Salvia miltiorrhiza (Danshen), has garnered significant attention for its potent anti-fibrotic properties in the context of liver disease.[1][2] Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily produced by activated hepatic stellate cells (HSCs).[3] Left untreated, fibrosis can progress to cirrhosis, liver failure, and hepatocellular carcinoma. Sal B has demonstrated efficacy in mitigating liver fibrosis in various preclinical models, positioning it as a promising therapeutic candidate.[1] These application notes provide an overview of the mechanisms of action of Sal B and detailed protocols for its use in liver fibrosis research.
Mechanisms of Action
This compound exerts its anti-fibrotic effects through multiple signaling pathways:
-
Inhibition of TGF-β/Smad Signaling: Transforming growth factor-β1 (TGF-β1) is a primary profibrogenic cytokine that activates HSCs. Sal B has been shown to inhibit the TGF-β1/Smad signaling pathway, a central mediator of fibrosis.[2][3] It can decrease the expression of TGF-β1 and its receptor TβR-I, and inhibit the phosphorylation of Smad2 and Smad3, which are key downstream effectors in this pathway.[2][4]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is also implicated in HSC activation. Sal B can inhibit the activation of MAPK, which in turn affects the phosphorylation of Smad2/3 at their linker regions, providing another layer of regulation on the fibrotic process.[4]
-
Targeting PDGFRβ: Platelet-derived growth factor receptor β (PDGFRβ) is a well-established target in liver fibrosis, playing a crucial role in HSC activation, proliferation, and migration. Sal B has been found to directly bind to PDGFRβ, thereby inhibiting its signaling pathway.[5]
-
Suppression of Hepatocyte Ferroptosis: Recent studies have revealed that Sal B can protect against hepatocyte ferroptosis, a form of iron-dependent regulated cell death, by upregulating Extracellular Matrix Protein 1 (Ecm1).[6][7] Ecm1, in turn, interacts with the cystine/glutamate antiporter xCT to regulate ferroptosis.[6][7]
-
Regulation of Macrophage Polarization: Sal B can ameliorate liver fibrosis-associated inflammation by inhibiting the M1 polarization of macrophages. This is achieved by upregulating the transcription factor MIG1, which blocks glycolysis-mediated macrophage M1 polarization.[8]
-
Inhibition of the Hedgehog Signaling Pathway: Sal B has been shown to inhibit the activation of the Hedgehog signaling pathway, which is aberrantly activated in liver fibrosis. It reduces the expression of key components of this pathway, including Sonic hedgehog (Shh), Patched homolog 1 (Ptch1), Smoothened (Smo), and the transcription factor Gli1.[9]
-
Downregulation of the NF-κB Signaling Pathway: Sal B can also prevent the progression of liver fibrosis by regulating the NF-κB/IκBα signaling pathway, which plays a role in the inflammatory response that drives fibrosis.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on markers of liver fibrosis.
Table 1: In Vivo Effects of this compound in Animal Models of Liver Fibrosis
| Animal Model | Treatment and Dosage | Duration | Key Findings | Reference |
| CCl4-induced acute liver injury in mice | Sal B (7.5, 15, and 30 mg/kg, i.g.) | 1 week | Dose-dependent reduction in serum ALT and AST levels. | [3] |
| CCl4-induced chronic liver injury in mice | Sal B (7.5, 15, and 30 mg/kg, i.g.) | Not specified | Significant decrease in serum ALT and AST levels. | [3] |
| CCl4-induced liver fibrosis in mice | Sal B (22.4 mg/kg, daily) | 3 weeks | Significantly attenuated liver fibrosis. | [6] |
| Dimethylnitrosamine (DMN)-induced liver fibrosis in rats | Sal B (oral administration) | 4 weeks | Significantly inhibited collagen deposition and reduced hydroxyproline content. | [2] |
| Diethylnitrosamine (DEN)-induced liver fibrosis in mice | Sal B (dosage-graded) | Not specified | Alleviated histopathological characteristics and decreased α-SMA, Collagen I, and TGF-β1 protein levels. | [4] |
| CCl4-induced hepatic fibrosis in rats | Sal B (10 and 20 mg/kg, i.p.) | 6 weeks | Significantly lower serum ALT, AST, and TBIL levels. Dose-dependent decrease in serum HA, LN, IV-C, and PIIIP. | [10] |
Table 2: In Vitro Effects of this compound on Hepatic Stellate Cells (HSCs)
| Cell Line | Treatment Condition | Sal B Concentration | Key Findings | Reference |
| Rat HSCs | TGF-β1 (2.5 ng/mL) stimulation | 1 and 10 µmol/L | Decreased expressions of α-SMA and TβR-I, inhibited Smad3 nuclear translocation, and down-regulated TβR-I kinase activity. | [2] |
| Human HSC line LX-2 | Lipopolysaccharide (LPS) stimulation | Not specified | Upregulated FGF19 secretion and inhibited LPS-induced HSC proliferation and activation. | [11] |
| Rat HSCs (HSC-T6) | H2O2 stimulation | Not specified | Decreased protein expression of pSmad2C and pSmad2L, and increased Nrf2 and HO-1 expression. | [3] |
| Human primary HSCs | TGF-β1 stimulation | Not specified | Attenuated TGF-β1-induced increases in MEF2A and C mRNA and protein levels, and inhibited MEF2 activity. | [12] |
| JS1 and LX2 cells | TGF-β1 stimulation | Not specified | Inhibited TGF-β1-induced autophagy and activation of HSCs by downregulating the MAPK pathway. | [13] |
Experimental Protocols
In Vivo Model of Liver Fibrosis (CCl4-Induced)
This protocol describes the induction of liver fibrosis in mice using carbon tetrachloride (CCl4) and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
This compound (Sal B)
-
Vehicle for Sal B (e.g., 0.5% carboxymethylcellulose sodium)
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week with free access to food and water.
-
Induction of Fibrosis: Induce liver fibrosis by intraperitoneal (i.p.) injection of a 10% solution of CCl4 in olive oil at a dose of 2 mL/kg body weight, twice a week for 4-8 weeks.
-
Treatment Groups: Randomly divide the mice into the following groups (n=6-10 per group):
-
Control group: Receive i.p. injections of olive oil and oral gavage of the vehicle.
-
CCl4 model group: Receive i.p. injections of CCl4 and oral gavage of the vehicle.
-
Sal B treatment group(s): Receive i.p. injections of CCl4 and oral gavage of Sal B at desired doses (e.g., 10, 20 mg/kg).
-
-
Treatment Administration: Begin Sal B or vehicle administration after the first two weeks of CCl4 injections and continue throughout the experiment.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood samples for serum analysis (ALT, AST) and liver tissues for histopathology (H&E, Sirius Red staining), Western blotting, and qRT-PCR analysis.
In Vitro Hepatic Stellate Cell (HSC) Activation Assay
This protocol details the procedure for studying the effect of this compound on the activation of HSCs in culture.
Materials:
-
HSC cell line (e.g., LX-2, HSC-T6) or primary HSCs
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
This compound (Sal B)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Culture: Culture HSCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed HSCs into 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Treatment: Treat the cells with Sal B at various concentrations (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: After pre-treatment with Sal B, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours. Include a control group with no treatment and a TGF-β1 only group.
-
Analysis:
-
Protein Analysis: Lyse the cells and perform Western blotting to analyze the expression of fibrotic markers (e.g., α-SMA, Collagen I) and signaling proteins (e.g., p-Smad2/3, Smad2/3).
-
Gene Expression Analysis: Isolate total RNA and perform qRT-PCR to measure the mRNA levels of fibrotic genes.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: Multi-target anti-fibrotic mechanisms of this compound.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
References
- 1. Effects of salvianolic acid B on liver fibrosis: A protocol for systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B inhibits hepatic stellate cell activation through transforming growth factor beta-1 signal transduction pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B protects against acute and chronic liver injury by inhibiting Smad2C/L phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B exerts anti-liver fibrosis effects via inhibition of MAPK-mediated phospho-Smad2/3 at linker regions in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B inhibits hepatic stellate cell activation and liver fibrosis by targeting PDGFRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B attenuates liver fibrosis by targeting Ecm1 and inhibiting hepatocyte ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salvianolic acid B attenuates liver fibrosis by targeting Ecm1 and inhibiting hepatocyte ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic Acid B Attenuates Liver Fibrosis via Suppression of Glycolysis-Dependent m1 Macrophage Polarization [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibitory effects of salvianolic acid B on CCl(4)-induced hepatic fibrosis through regulating NF-κB/IκBα signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acid B blocks hepatic stellate cell activation via FGF19/FGFR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Salvianolic Acid B Inhibits Activation of Human Primary Hepatic Stellate Cells Through Downregulation of the Myocyte Enhancer Factor 2 Signaling Pathway [frontiersin.org]
- 13. Salvianolic acid B inhibits autophagy and activation of hepatic stellate cells induced by TGF-β1 by downregulating the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Prowess of Isosalvianolic Acid B: A Guide to In Vitro and Cellular Assessment
For Immediate Release – Researchers, scientists, and drug development professionals now have access to a comprehensive guide detailing the techniques for assessing the potent antioxidant activity of Isosalvianolic acid B. This powerful polyphenol, a water-soluble compound, has demonstrated significant free radical scavenging capabilities and the ability to modulate cellular antioxidant defense mechanisms. These application notes provide detailed protocols for a suite of established antioxidant assays, enabling robust and reliable evaluation of this promising therapeutic agent.
This compound exerts its antioxidant effects through a dual mechanism. Firstly, its numerous phenolic hydroxyl groups allow for the direct donation of hydrogen atoms, effectively neutralizing reactive oxygen species (ROS). Secondly, it plays a pivotal role in upregulating the endogenous antioxidant response by activating the Nrf2/Keap1 signaling pathway. This leads to the increased expression of crucial antioxidant enzymes such as superoxide dismutase (SOD), heme oxygenase-1 (HO-1), and glutathione peroxidase (GSH-Px), while simultaneously inhibiting pro-oxidant enzymes like NADPH oxidase (NOX).
Quantitative Assessment of Antioxidant Activity
The following tables summarize the antioxidant capacity of this compound as determined by various in vitro assays. These standardized methods provide a quantitative measure of its ability to scavenge free radicals and reduce oxidants.
Table 1: Radical Scavenging Activity of this compound
| Assay | Method Principle | Endpoint | This compound | Positive Control |
| DPPH | Hydrogen atom transfer | EC50 (µg/mL) | 1.81 ± 0.01[1] | Ascorbic Acid: Varies by study |
| ABTS | Electron transfer | EC50 (µg/mL) | 1.43 ± 0.01[1] | Trolox: Varies by study |
Table 2: Reductant Capacity and Peroxyl Radical Scavenging of this compound
| Assay | Method Principle | Endpoint | This compound | Positive Control |
| FRAP | Ferric ion reduction | Trolox Equivalents (µmol TE/g) | Data Not Available | Trolox |
| ORAC | Peroxyl radical scavenging | Trolox Equivalents (µmol TE/g) | Data Not Available | Trolox |
| CAA | Cellular uptake and inhibition of oxidation | EC50 (µM) | Data Not Available | Quercetin |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure accurate and reproducible assessment of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Ascorbic Acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the this compound or standard solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in ethanol.
-
-
Assay Procedure:
-
Add 20 µL of the this compound or standard solution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve. The EC50 value can also be calculated.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Add 30 µL of the this compound or standard solution to 270 µL of the FRAP reagent in a 96-well microplate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known antioxidant such as Trolox or FeSO₄.
-
Express the FRAP value of the sample as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals generated by AAPH.
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in phosphate buffer.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox) in phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the this compound or standard solution to 150 µL of the fluorescein solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution.
-
Measure the fluorescence kinetically every minute for at least 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC).
-
Determine the net AUC by subtracting the AUC of the blank from the AUC of the sample.
-
Quantify the ORAC value in Trolox equivalents (TE) using a standard curve.
-
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to inhibit intracellular ROS generation.
Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) or colon adenocarcinoma (Caco-2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) in treatment medium for 1 hour.
-
Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate for 1 hour.
-
Wash the cells with PBS to remove extracellular compounds.
-
Induce oxidative stress by adding an AAPH solution.
-
Immediately measure the fluorescence kinetically for 1 hour at 37°C (excitation ~485 nm, emission ~538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC).
-
Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express the results as Quercetin equivalents (QE) and calculate the EC50 value.
-
Visualizing the Molecular Impact
The antioxidant activity of this compound is intricately linked to its influence on cellular signaling pathways. The following diagrams illustrate the key mechanisms and experimental workflows.
References
Isosalvianolic Acid B: A Promising Therapeutic Agent in Ischemia-Reperfusion Injury
Application Notes and Protocols for Researchers
Isosalvianolic acid B (Sal B), a potent water-soluble antioxidant derived from Salvia miltiorrhiza, has emerged as a significant subject of investigation for its therapeutic potential in mitigating tissue damage caused by ischemia-reperfusion (I/R) injury. Preclinical studies have consistently demonstrated its protective effects in various models of I/R injury, particularly in the heart and brain. These notes provide a comprehensive overview of the current understanding of Sal B's mechanisms of action, along with detailed protocols for its use in experimental settings.
Mechanistic Insights into Cardioprotection and Neuroprotection
This compound exerts its therapeutic effects through a multi-targeted approach, primarily by attenuating oxidative stress, inflammation, and apoptosis, which are the key pathological hallmarks of I/R injury.[1][2]
Key Protective Mechanisms:
-
Anti-inflammatory Effects: Sal B has been shown to inhibit pro-inflammatory signaling pathways. It can suppress the activation of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade, leading to a reduction in the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4]
-
Antioxidant Activity: A primary mechanism of Sal B is its ability to combat oxidative stress. It achieves this by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[5][6] This is partly mediated through the activation of the Nrf2/HO-1 pathway.[7]
-
Anti-apoptotic Effects: Sal B protects cells from apoptosis by modulating the expression of apoptosis-related proteins. It has been observed to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[6][8]
-
Modulation of Signaling Pathways: The protective effects of Sal B are orchestrated through its influence on several key signaling pathways. The PI3K/Akt pathway, a crucial regulator of cell survival, is activated by Sal B, contributing to its anti-apoptotic and pro-survival effects.[8][9] Furthermore, Sal B has been found to modulate the SIRT1/MAPK pathway, which is involved in cellular stress responses and survival.[10]
Quantitative Data from Preclinical Ischemia-Reperfusion Injury Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in myocardial and cerebral I/R injury models.
Table 1: Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury Models
| Animal Model | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference |
| Rats | 10 - 30 | Oral Gavage | Significantly improved heart function, decreased infarct size, and reduced levels of serum TNF-α and IL-1β.[6] | [6][11] |
| Rats | 15 - 60 | Intraperitoneal Injection | Ameliorated cardiac function, reduced myocardial infarction size, and decreased myocardial injury markers.[8] | [8] |
| Mice & Rats | 3 - 120 | Intravenous, Intraperitoneal, Gavage | Meta-analysis showed a reduction in myocardial infarct size and an improvement in cardiac function indices.[7] | [2][7] |
Table 2: Efficacy of this compound in Cerebral Ischemia-Reperfusion Injury Models
| Animal Model | Dosage Range (mg/kg) | Administration Route | Key Findings | Reference |
| Rats & Mice | 10 - 192 | Tail Vein or Intraperitoneal Injection | Effectively reduced infarct size, neurological deficit score, and brain edema.[5] | [5] |
| Mice | Not Specified | Not Specified | Improved neurological deficits, reduced infarct volume, and decreased brain edema.[4] | [4] |
| Rats | 1, 10, 50 | Not Specified | Attenuated spinal cord ischemia-reperfusion-induced neuronal injury and oxidative stress.[12] | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in I/R injury models.
Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the induction of myocardial I/R injury in rats via ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley rats (200-220 g)
-
Anesthetic (e.g., ketamine)
-
Surgical instruments
-
Ventilator
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Anesthetize the rats according to approved institutional protocols.
-
Intubate the trachea and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium.
-
Maintain the ischemia for a predetermined period (e.g., 30 minutes).
-
Release the ligature to allow for reperfusion for a specified duration (e.g., 24 hours).
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal injection) at a specific time point (e.g., before reperfusion).
-
At the end of the reperfusion period, euthanize the animals and collect heart tissue and blood samples for further analysis.
Animal Model of Cerebral Ischemia-Reperfusion (I/R) Injury
This protocol outlines the middle cerebral artery occlusion (MCAO) model in mice to induce focal cerebral ischemia.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Monofilament nylon suture
-
This compound
-
Vehicle (e.g., saline)
Procedure:
-
Anesthetize the mice using an approved protocol.
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a monofilament nylon suture into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specific duration (e.g., 60 minutes).
-
Withdraw the suture to allow for reperfusion.
-
Administer this compound or vehicle at the desired dose and route (e.g., tail vein injection) at a specific time point (e.g., at the onset of reperfusion).
-
Monitor the animals for neurological deficits at predetermined time points.
-
After the desired reperfusion period (e.g., 24 hours), euthanize the animals and collect brain tissue for analysis.
In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
This protocol details the induction of OGD/R injury in cultured cells, such as PC12 cells or primary cortical neurons, to mimic I/R injury in vitro.
Materials:
-
Cultured cells (e.g., PC12 cells)
-
Glucose-free medium
-
Hypoxic chamber or incubator
-
This compound
-
Vehicle
Procedure:
-
Culture the cells to the desired confluency in a standard culture medium.
-
To induce oxygen-glucose deprivation (OGD), replace the culture medium with glucose-free medium.
-
Place the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2, 5% CO2, 94% N2) for a specific duration (e.g., 2-4 hours).
-
To initiate reoxygenation, replace the glucose-free medium with a normal culture medium and return the cells to a normoxic incubator (95% air, 5% CO2).
-
Treat the cells with this compound or vehicle at a specific time point (e.g., at the beginning of reoxygenation).
-
After the desired reoxygenation period (e.g., 24 hours), assess cell viability, apoptosis, and other relevant parameters.
Visualizations
Signaling Pathways Modulated by this compound in Ischemia-Reperfusion Injury
Caption: Signaling pathways modulated by this compound.
General Experimental Workflow for In Vivo Ischemia-Reperfusion Studies
Caption: In vivo ischemia-reperfusion experimental workflow.
References
- 1. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Ameliorates Cerebral Ischemia/Reperfusion Injury Through Inhibiting TLR4/MyD88 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective mechanism of salvianolic acid B against cerebral ischemia–reperfusion injury in mice through downregulation of TLR4, p‐p38MAPK, p‐JNK, NF‐κB, and IL‐1β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of salvianolic acid B in the treatment of acute ischemic stroke: a systematic review and meta-analysis of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SALVIANOLIC ACID B ALLEVIATING MYOCARDIUM INJURY IN ISCHEMIA REPERFUSION RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 8. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of renal ischemic reperfusion injury by salvianolic acid B via suppressing oxidative stress and inflammation through PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SALVIANOLIC ACID B ALLEVIATING MYOCARDIUM INJURY IN ISCHEMIA REPERFUSION RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Nrf2 Signaling Pathway with Isosalvianolic Acid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosalvianolic acid B, also known as Salvianolic acid B, is a potent antioxidant and a key water-soluble component derived from Salvia miltiorrhiza (Danshen).[1] Extensive research has demonstrated its protective effects against oxidative stress-induced cellular damage in a variety of disease models, including cardiovascular diseases, neurodegenerative disorders, and skin aging.[1][2] A primary mechanism underlying these protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the Nrf2 signaling pathway.
Nrf2 Signaling Pathway Activation by this compound
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Superoxide Dismutase (SOD).[1] this compound has been shown to down-regulate Keap1 expression and promote the nuclear translocation of Nrf2, thereby enhancing the cellular antioxidant defense system.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key components and markers of the Nrf2 signaling pathway, as reported in various studies.
Table 1: Effect of this compound on Nrf2 and Downstream Protein Expression
| Cell/Tissue Type | Treatment Conditions | Target Protein | Fold Change vs. Control | Reference |
| Vascular Smooth Muscle Cells | 10 µM this compound | HO-1 | Markedly Increased | [3] |
| Human Dermal Fibroblasts | UVB + this compound | Nrf2 (nuclear) | Significantly Increased | [2] |
| Acute Liver Injury Model | This compound | Nrf2 | Increased | [5] |
| Acute Liver Injury Model | This compound | HO-1 | Increased | [5] |
| High-Fat Diet-Induced Inflammation | This compound | Nrf2-regulated genes | Upregulated | [4] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Model System | Treatment Conditions | Oxidative Stress Marker | % Change vs. Control/Stressed | Reference |
| Diabetic Rats | 50 mg/kg this compound | Serum SOD activity | +22.7% | [6] |
| Diabetic Rats | 200 mg/kg this compound | Serum SOD activity | +29.0% | [6] |
| Diabetic Rats | 50 mg/kg this compound | Serum MDA level | -45.7% | [6] |
| Diabetic Rats | 200 mg/kg this compound | Serum MDA level | -56.6% | [6] |
| UVB-exposed Human Dermal Fibroblasts | This compound | ROS levels | Significantly Reduced | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on the Nrf2 signaling pathway.
Western Blot Analysis for Nrf2, Keap1, HO-1, and NQO1
This protocol is for determining the protein expression levels of key components of the Nrf2 pathway.
a. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency and treat with this compound at desired concentrations (e.g., 10-50 µM) for a specified time (e.g., 6-24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, HO-1, NQO1, or β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
Quantitative PCR (qPCR) for HO-1 and NQO1 mRNA Expression
This protocol measures the mRNA levels of Nrf2 target genes.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described for the Western blot.
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
b. qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
Perform qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA
This assay quantifies intracellular ROS levels.
-
Seed cells in a 96-well black plate with a clear bottom and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Remove the treatment media and wash the cells once with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free media.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Assays
These assays measure the activity of a key antioxidant enzyme and a marker of lipid peroxidation, respectively.
a. Sample Preparation:
-
Prepare cell or tissue lysates as described for the Western blot protocol.
-
For serum samples, collect blood and centrifuge to separate the serum.
b. SOD Activity Assay:
-
Use a commercial SOD assay kit.
-
The assay is typically based on the inhibition of a chromogen reduction by SOD.
-
Follow the manufacturer's instructions to prepare the reaction mixture and samples.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the SOD activity based on the standard curve and normalize to the protein concentration.
c. MDA Assay:
-
Use a commercial MDA (TBARS) assay kit.
-
This assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Follow the manufacturer's instructions to prepare the samples and reaction mixture.
-
Incubate the mixture at 95°C for 60 minutes.
-
Measure the absorbance at 532 nm using a microplate reader.
-
Calculate the MDA concentration from the standard curve and normalize to the protein concentration.
Conclusion
This compound is a valuable pharmacological tool for studying the Nrf2 signaling pathway. Its ability to robustly activate Nrf2 and its downstream antioxidant targets makes it an excellent compound for investigating the role of this pathway in various physiological and pathological conditions. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies of cellular defense mechanisms against oxidative stress.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid B protects against UVB-induced skin aging via activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic acid B inhibits atherogenesis of vascular cells through induction of Nrf2-dependent heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B Inhibits High-Fat Diet-Induced Inflammation by Activating the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvianolic acid B exerts a protective effect in acute liver injury by regulating the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Isosalvianolic Acid B Purification using High-Speed Counter-Current Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isosalvianolic acid B, a significant water-soluble bioactive compound predominantly found in Salvia miltiorrhiza Bunge (Danshen), has garnered considerable attention for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. The effective isolation and purification of this compound are crucial for further pharmacological research and drug development. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a robust and efficient technique for the separation and purification of natural products, offering advantages over traditional chromatographic methods by eliminating the solid support matrix, which can lead to irreversible adsorption and sample loss. This document provides detailed application notes and protocols for the purification of this compound using HSCCC.
Data Presentation: HSCCC Parameters and Performance
The following tables summarize quantitative data from various studies on the purification of this compound and other salvianolic acids using HSCCC, providing a comparative overview of different methodologies and their efficiencies.
| Parameter | Study 1 | Study 2 | Study 3 | Study 4 |
| HSCCC System | Semi-preparative HSCCC | High-Speed Counter-Current Chromatography | High-Performance Counter-Current Chromatography | pH-Zone-Refining Countercurrent Chromatography |
| Solvent System (v/v) | n-hexane-ethyl acetate-water-methanol (1.5:5:5:1.5)[1] | n-hexane-ethyl acetate-methanol-water (3:6:6:10)[2] | hexane-ethyl acetate-methanol-acetic acid-water (1:5:1.5:0.00596:5)[3] | methyl tert-butyl ether-water with 10 mM TFA (stationary) and 10 mM ammonia (mobile)[4][5][6] |
| Mobile Phase | Lower phase[1] | Not specified | Not specified | Aqueous phase (with ammonia)[4][5][6] |
| Flow Rate | 1.7 ml/min[1] | Not specified | Not specified | Not specified |
| Revolution Speed | 850 rpm[1] | Not specified | Not specified | Not specified |
| Sample | Water extract of Salvia miltiorrhiza | Crude extract of Salvia miltiorrhiza[2] | Crude extract of Salvia miltiorrhiza[3] | Crude extract of Salvia miltiorrhiza[4][5][6] |
| Sample Loading | Tens of milligrams[1] | 260 mg[2] | 1.5 g[3] | 2.0 g[4][5][6] |
| Yield of Salvianolic Acid B | Not specified for this compound | 32.09 mg[2] | 475 mg[3] | 572 mg[4][5][6] |
| Purity of Salvianolic Acid B | >98% for separated peaks[1] | 97.43%[2] | 96.1%[3] | 94.1%[4][5][6] |
| Recovery | Not specified | Not specified | Not specified | Not specified |
Note: Some studies focus on a group of salvianolic acids, and the data presented here is specific to this compound where available.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the purification of this compound using HSCCC.
Protocol 1: Semi-Preparative HSCCC Purification
This protocol is based on the separation of salvianolic acids from a water extract of Salvia miltiorrhiza.[1]
1. Sample Preparation:
-
Prepare a water extract of Danshen (Salvia miltiorrhiza Bunge).
-
Lyophilize the extract to obtain a crude powder.
-
Dissolve a known amount of the crude powder in the two-phase solvent system for injection.
2. HSCCC System Preparation:
-
Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, water, and methanol in a volume ratio of 1.5:5:5:1.5.
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.
-
Separate the upper and lower phases. Degas both phases by sonication before use.
-
HSCCC Instrument Setup:
-
Fill the entire column with the upper phase (stationary phase).
-
Set the revolution speed to 850 rpm.
-
Pump the lower phase (mobile phase) into the column at a flow rate of 1.7 ml/min.
-
Continue pumping until the mobile phase front emerges and hydrodynamic equilibrium is established, indicated by a stable retention of the stationary phase.
-
3. Sample Injection and Fraction Collection:
-
Once the system is equilibrated, inject the sample solution (tens of milligrams dissolved in the solvent system).
-
Continuously monitor the effluent using a UV detector.
-
Collect fractions based on the resulting chromatogram peaks.
4. Analysis and Identification:
-
Analyze the purity of the collected fractions corresponding to this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Confirm the identity of the purified compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and by comparison with a reference standard.
Protocol 2: High-Purity Isolation of Salvianolic Acids A and B
This protocol is adapted from a study that successfully isolated both Salvianolic acid A and B.[2]
1. Sample Preparation:
-
Obtain a crude extract of Salvia miltiorrhiza.
-
Dissolve 260 mg of the crude sample in the solvent system for injection.
2. HSCCC System Preparation:
-
Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:6:6:10.
-
Equilibrate the solvent mixture and separate the two phases as described in Protocol 1.
-
Prepare the HSCCC instrument according to the manufacturer's instructions, using one phase as the stationary phase and the other as the mobile phase.
3. Sample Injection and Fraction Collection:
-
Inject the prepared sample solution into the equilibrated HSCCC system.
-
Monitor the separation and collect fractions corresponding to the peaks of Salvianolic acid A and B.
4. Analysis and Identification:
-
Determine the purity of the isolated compounds (Salvianolic acid A and B) by HPLC.
-
Confirm the structures of the purified compounds using ¹H NMR and ¹³C NMR spectroscopy.
Protocol 3: Large-Scale Purification using High-Performance Counter-Current Chromatography
This protocol is designed for a larger-scale purification of this compound.[3]
1. Sample Preparation:
-
Prepare a crude extract from Salvia miltiorrhiza Bunge.
-
Prepare a sample solution by dissolving 1.5 g of the crude extract in the chosen solvent system.
2. HSCCC System Preparation:
-
Two-Phase Solvent System: Prepare a mixture of hexane, ethyl acetate, methanol, acetic acid, and water in a volume ratio of 1:5:1.5:0.00596:5.
-
Equilibrate the solvent system and prepare the HPCCC instrument for operation.
3. Sample Injection and Fraction Collection:
-
Inject the 1.5 g sample solution into the system.
-
Collect the fractions containing the target compound based on the elution profile.
4. Analysis:
-
Assess the purity of the obtained this compound using HPLC.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the purification of this compound using High-Speed Counter-Current Chromatography.
HSCCC Purification Workflow for this compound
References
- 1. Separation and identification of water-soluble salvianolic acids from Salvia miltiorrhiza Bunge by high-speed counter-current chromatography and ESI-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and high-throughput purification of salvianolic acid B from Salvia miltiorrhiza Bunge by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-scale separation of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Large-scale separation of salvianolic acid B from the Chinese medicinal plant Salvia miltiorrhiza by pH-zone-refining countercurrent chromatography. (2007) | Xiao Wang | 23 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Challenges of Isosalvianolic Acid B Delivery: A Technical Support Center
For researchers, scientists, and drug development professionals working with the promising therapeutic agent Isosalvianolic acid B (ISAB), its low oral bioavailability presents a significant hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges and offer strategies to enhance the bioavailability of this potent compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound, which has been reported to be as low as 1.07% to 3.9% in animal models, is attributed to a combination of its physicochemical properties and physiological factors. These include:
-
High Molecular Weight: ISAB has a relatively large molecular weight (718.62 g/mol ), which can hinder its passive diffusion across the intestinal epithelium.
-
Poor Lipid Solubility: As a highly hydrophilic (water-soluble) molecule, ISAB has difficulty permeating the lipid-rich cell membranes of the intestinal tract.
-
Instability: ISAB is unstable in aqueous solutions, particularly under conditions of high temperature and humidity, leading to degradation in the gastrointestinal tract. It is more stable in solid formulations but can degrade when exposed to high heat or moisture.[1]
-
Extensive Metabolism: ISAB undergoes significant first-pass metabolism in the liver, primarily through methylation and ester bond hydrolysis.
-
Biliary Excretion: A substantial portion of ISAB and its metabolites are eliminated through biliary excretion, further reducing its systemic availability.
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Several formulation strategies have been investigated to overcome the challenges of ISAB's low bioavailability. These primarily focus on protecting the molecule from degradation, enhancing its absorption, and reducing first-pass metabolism. The most effective approaches include:
-
Nanoparticle-based Drug Delivery Systems: Encapsulating ISAB into nanoparticles, such as those made from phospholipids or chitosan, can protect it from degradation in the GI tract, improve its solubility, and facilitate its transport across the intestinal barrier.
-
Liposomal Formulations: Liposomes can encapsulate the hydrophilic ISAB in their aqueous core, shielding it from the harsh environment of the gut and improving its absorption.
-
Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS): These systems are mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal fluids. This increases the dissolution and absorption of poorly soluble drugs.
-
Co-administration with Bioavailability Enhancers: Certain compounds, like piperine (an alkaloid from black pepper), can inhibit drug-metabolizing enzymes and efflux transporters in the intestine and liver, thereby increasing the systemic exposure of co-administered drugs.
Q3: Are there any stability concerns I should be aware of when working with this compound in the lab?
A3: Yes, ISAB is susceptible to degradation. In aqueous solutions, it can undergo severe degradation, especially under accelerated conditions of heat. Solid ISAB is more stable but can degrade when exposed to high temperatures (60°C) or high humidity (75% RH or higher).[1] For experimental purposes, it is recommended to prepare fresh solutions of ISAB and store any solid compound in a cool, dry, and dark place. For long-term storage, -20°C is advisable.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in-vitro/in-vivo testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low encapsulation efficiency of ISAB in nanoparticles or liposomes. | 1. Poor affinity of the hydrophilic ISAB for the lipid-based matrix. 2. Suboptimal formulation parameters (e.g., lipid composition, drug-to-lipid ratio). 3. Inefficient encapsulation method. | 1. Consider forming a phospholipid complex of ISAB to increase its lipophilicity before encapsulation. 2. Optimize the formulation by screening different lipids, surfactants, and their ratios. 3. For liposomes, ensure the hydration temperature is above the phase transition temperature of the lipids. For nanoparticles, explore different preparation techniques like solvent evaporation or nanoprecipitation. |
| Inconsistent particle size or aggregation of nanoparticles/liposomes. | 1. Improper mixing or homogenization during preparation. 2. Inappropriate storage conditions leading to instability. 3. Unfavorable zeta potential. | 1. Ensure thorough mixing and use appropriate sizing techniques like sonication or extrusion to achieve a uniform particle size distribution. 2. Store formulations at recommended temperatures (e.g., 4°C) and use them within their stability period. 3. Aim for a zeta potential of at least ±30 mV to ensure good colloidal stability. This can be modulated by selecting charged lipids or polymers. |
| High variability in in-vivo pharmacokinetic data. | 1. Inconsistent dosing volumes or concentrations. 2. Variations in the physiological state of the animals (e.g., fed vs. fasted). 3. Degradation of ISAB in the dosing formulation. | 1. Ensure accurate and consistent preparation and administration of the dosing formulations. 2. Standardize the experimental conditions, including the fasting state of the animals. 3. Prepare dosing formulations fresh before each experiment to minimize degradation. |
| Failure to observe a significant increase in bioavailability with a new formulation. | 1. The formulation may not be adequately protecting ISAB from metabolism. 2. The release profile of the drug from the carrier may be too slow. 3. The chosen enhancement strategy may not be optimal for ISAB. | 1. Consider incorporating excipients that can inhibit metabolic enzymes or P-glycoprotein efflux. 2. Characterize the in-vitro drug release profile to ensure that ISAB is released at an appropriate rate for absorption. 3. Experiment with different formulation strategies or combinations of strategies (e.g., nanoparticles combined with a permeation enhancer). |
Quantitative Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in various formulations from preclinical studies in rats, demonstrating the impact of different bioavailability enhancement strategies.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Relative Bioavailability (%) | Reference |
| This compound | 500 | 0.9 | 45 | 257 | 100 | [2] |
| ISAB-Phospholipid Complex Nanoparticles | 450 (equivalent to ISAB) | 3.4 | 75 | 664 | 286 | [2] |
Experimental Protocols
Preparation of this compound-Phospholipid Complex Nanoparticles
This protocol is based on the solvent evaporation method to enhance the lipophilicity of ISAB before nanoparticle formation.
Materials:
-
This compound (ISAB)
-
Soybean Phosphatidylcholine (SPC)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Maltose (as cryoprotectant for lyophilization)
Procedure:
-
Phospholipid Complex Formation:
-
Nanoparticle Preparation (Solvent Evaporation Method):
-
Dissolve the prepared ISAB-phospholipid complex in a suitable organic solvent (e.g., acetone or ethanol).
-
Add this organic phase dropwise to an aqueous phase (deionized water) containing a surfactant (e.g., Tween 80) under continuous stirring.
-
Continue stirring to allow for the evaporation of the organic solvent, leading to the formation of nanoparticles.
-
The resulting nanoparticle suspension can be further processed, for example, by lyophilization with a cryoprotectant like maltose to obtain a stable powder form.
-
Characterization: The prepared nanoparticles should be characterized for their particle size, zeta potential, encapsulation efficiency, and drug loading.
Preparation of this compound Liposomes
This protocol utilizes the thin-film hydration method, a common technique for liposome preparation.
Materials:
-
This compound (ISAB)
-
Phosphatidylcholine (e.g., P90G)
-
Cholesterol
-
Dichloromethane
-
Physiological saline (0.9% w/v NaCl)
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in dichloromethane in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the dried lipid film with a physiological saline solution containing ISAB. The temperature of the hydrating solution should be above the phase transition temperature of the lipids (e.g., 38°C).
-
Agitate the flask to allow the lipid film to disperse and form multilamellar vesicles (MLVs). Mechanical stirring for about 30 minutes is recommended.[4]
-
-
Sizing:
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Purification and Characterization: Free, unencapsulated ISAB can be removed by methods like gel permeation chromatography. The final liposomal formulation should be characterized for particle size, polydispersity index, zeta potential, and encapsulation efficiency.[4]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Enhancing ISAB Bioavailability
This diagram outlines a logical workflow for developing and evaluating a novel formulation to improve the oral bioavailability of this compound.
Caption: Workflow for developing and testing enhanced ISAB formulations.
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced oral bioavailability of salvianolic acid B by phospholipid complex loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Study on preparation of salvianolic acid phospholipid compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salvianolic acid B attenuates the inflammatory response in atherosclerosis by regulating MAPKs/ NF-κB signaling pathways in LDLR-/- mice and RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Isosalvianolic acid B in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Isosalvianolic acid B in solution. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution degrading?
A1: this compound is inherently unstable in aqueous solutions due to several factors. The primary degradation pathways involve the hydrolysis of its ester bonds and the opening of the benzofuran ring. This degradation is significantly influenced by pH, temperature, and the presence of oxidative agents.[1][2]
Q2: What are the main factors that accelerate the degradation of this compound?
A2: The key factors that accelerate degradation are:
-
High pH: Stability decreases significantly in neutral to alkaline conditions.
-
Elevated Temperature: Higher temperatures increase the rate of degradation.
-
Oxidizing Agents: The presence of oxidants can lead to rapid degradation.[3]
-
Light Exposure: Like many phenolic compounds, prolonged exposure to light can contribute to degradation.[1]
Q3: What are the visible signs of this compound degradation?
A3: While chemical analysis is required for confirmation, visual cues such as a change in the color of the solution (e.g., yellowing) can indicate potential degradation. However, the absence of a color change does not guarantee stability.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of this compound and to detect and quantify its degradation products over time.[1][4][5]
Q5: At what pH is this compound most stable?
A5: this compound exhibits its maximum stability in acidic conditions, specifically around pH 2.0 to 4.0.[2][3]
Q6: What is the recommended storage temperature for this compound solutions?
A6: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and to protect them from light. For long-term storage, freezing (-20°C or -80°C) is advisable.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution. | 1. pH of the solution is too high (neutral or alkaline).2. Storage temperature is too high.3. Presence of oxidizing agents in the solvent or reagents.4. Exposure to light. | 1. Adjust the pH of the solution to the optimal range of 2.0-4.0 using a suitable buffer.2. Store the solution at 2-8°C for short-term use or freeze at -20°C or -80°C for long-term storage.3. Use high-purity, deoxygenated solvents. Consider adding an antioxidant like ascorbic acid.4. Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |
| Inconsistent results in bioassays. | Degradation of this compound during the experiment. | 1. Prepare fresh solutions of this compound immediately before each experiment.2. If the experimental buffer is at a neutral or alkaline pH, minimize the incubation time.3. Consider using a stabilized formulation, such as a cyclodextrin inclusion complex. |
| Appearance of unknown peaks in HPLC chromatogram. | Formation of degradation products. | 1. Characterize the degradation products using LC-MS to understand the degradation pathway.2. Implement stabilization strategies to minimize the formation of these products. |
| Precipitation of this compound in solution. | Poor solubility in the chosen solvent at the desired concentration. | 1. Use a co-solvent such as propylene glycol or ethanol to improve solubility.2. Consider encapsulation with cyclodextrins, which can enhance aqueous solubility. |
Data Presentation
Table 1: Effect of pH and Temperature on the Stability of Salvianolic Acid B *
| pH | Temperature (°C) | Half-life (t1/2) (hours) |
| 4.0 | 40 | 70.0 |
| 4.0 | 90 | 9.8 |
| 7.0 | 25 | Significantly less stable than at pH 4.0 |
| 9.0 | 25 | Rapid degradation observed |
*Data for Salvianolic acid B, an isomer of this compound with similar stability characteristics.[3]
Table 2: Efficacy of Different Stabilization Strategies for Salvianolic Acid B *
| Stabilization Strategy | Solvent | Temperature (°C) | Stability Improvement |
| None (Control) | Water | 90 | - |
| Deep Eutectic Solvent | Choline chloride-glycerol (1:2) | 90 | Significantly more stable than in water or ethanol |
| Antioxidant | Ascorbic Acid in buffer | Neutral pH | Significantly increased stability |
*Qualitative data indicates improvement; quantitative data varies with specific conditions.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized this compound Solution
This protocol provides a general framework for preparing a more stable solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
High-purity water (Milli-Q or equivalent), deoxygenated by sparging with nitrogen or argon for 30 minutes
-
Citrate or phosphate buffer components to prepare a pH 4.0 buffer
-
Ascorbic acid (optional antioxidant)
-
Sterile, amber glass vials
Procedure:
-
Prepare the Buffer: Prepare a 10 mM citrate or phosphate buffer and adjust the pH to 4.0. Deoxygenate the buffer by sparging with an inert gas.
-
Prepare the Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a small amount of a suitable organic co-solvent like ethanol or propylene glycol if needed to aid initial dissolution.
-
Add the deoxygenated pH 4.0 buffer to reach the final desired concentration.
-
-
(Optional) Add Antioxidant: For enhanced stability, particularly if the solution will be used over several hours at room temperature, add ascorbic acid to a final concentration of 0.1% (w/v).[8]
-
Storage:
-
Filter-sterilize the solution using a 0.22 µm syringe filter if required for the application.
-
Aliquot the solution into amber glass vials, flush the headspace with nitrogen or argon before sealing.
-
For short-term storage (up to 24 hours), store at 2-8°C.
-
For long-term storage, store at -80°C.[6]
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a typical reversed-phase HPLC method for assessing the stability of this compound and separating it from its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or DAD detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-15 min: 10-30% B
-
15-25 min: 30-50% B
-
25-30 min: 50-10% B (return to initial conditions)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation for Stability Studies:
-
Prepare the this compound solution under the desired stress conditions (e.g., different pH, temperature, or with an oxidizing agent).
-
At specified time points, withdraw an aliquot of the sample.
-
Dilute the sample with the initial mobile phase to a suitable concentration within the linear range of the method.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products, process impurities, and excipients. This is typically done through forced degradation studies (acid, base, oxidation, heat, light).[9]
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Protocol 3: Encapsulation of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a co-precipitation method to prepare an inclusion complex of this compound with HP-β-CD to enhance its stability and solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
High-purity water
-
Ethanol
-
Magnetic stirrer
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve HP-β-CD: In a flask, dissolve HP-β-CD in high-purity water at a 1:2 molar ratio relative to this compound. Gently warm the solution to 40-50°C to ensure complete dissolution.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Form the Complex: Slowly add the this compound solution dropwise to the HP-β-CD solution while stirring continuously.
-
Incubation: Continue stirring the mixture at 40-50°C for 4-6 hours, protected from light.
-
Solvent Removal: Remove the ethanol and a portion of the water using a rotary evaporator under reduced pressure.
-
Lyophilization: Freeze the resulting aqueous solution and lyophilize (freeze-dry) for 48 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The stability of the encapsulated this compound can then be assessed using the HPLC method described above.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Decision tree for selecting a stabilization strategy.
References
- 1. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC determination and pharmacokinetic studies of salvianolic acid B in rat plasma after oral administration of Radix Salviae Miltiorrhizae extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. This compound | NF-κB | TargetMol [targetmol.com]
- 7. Improved stability of salvianolic acid B from Radix Salviae miltiorrhizae in deep eutectic solvents - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Isosalvianolic Acid B Degradation Products by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for identifying the degradation products of Isosalvianolic acid B using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.
| Question ID | Question | Answer |
| T-01 | My chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the possible causes and solutions? | Poor peak shape can result from several factors. First, check your mobile phase pH; this compound is a phenolic acid, and an inappropriate pH can lead to peak tailing. Ensure the pH is consistent and optimal for the column chemistry. Second, consider column overload. Injecting too concentrated a sample can cause peak fronting. Try diluting your sample. Finally, secondary interactions with the stationary phase can cause tailing. Ensure your column is in good condition and properly equilibrated. |
| T-02 | I am observing a sudden shift in retention times for my analytes. Why is this happening? | Retention time shifts can be caused by changes in mobile phase composition, flow rate, or column temperature.[1] Verify that the mobile phase was prepared correctly and that the pump is delivering a consistent flow rate. Ensure the column oven is maintaining a stable temperature. A deteriorating column can also lead to shifts in retention time; consider replacing it if other parameters are stable. |
| T-03 | I see unexpected peaks in my chromatogram. How can I determine if they are degradation products, contaminants, or carryover? | To differentiate between these possibilities, first run a blank injection (solvent only). If the peaks are still present, they are likely due to carryover from a previous injection or system contamination. If the peaks are absent in the blank but present in your sample, they are likely degradation products or sample contaminants. To confirm they are degradation products, compare the chromatograms of a fresh, undegraded sample with your stressed sample. The new peaks in the stressed sample are your degradation products. |
| T-04 | The sensitivity of my MS detector for this compound has decreased significantly. What should I check? | A drop in sensitivity can be due to several factors. Start by checking the ion source; it may need cleaning. Contamination from the sample or mobile phase can build up over time. Ensure your mobile phase is prepared with high-purity solvents and additives. Also, verify that the MS parameters, such as capillary voltage and gas flows, are set correctly and have not been inadvertently changed. If the issue persists, the detector may be losing performance and require maintenance. |
| T-05 | I am having trouble achieving good fragmentation of this compound in the MS/MS analysis. What can I do? | Effective fragmentation depends on the collision energy. Optimize the collision energy for the specific precursor ion of this compound ([M-H]⁻ at m/z 717.1461). Start with a range of collision energies to find the optimal setting that produces a rich fragmentation spectrum. Also, ensure the instrument is properly calibrated. The choice of mobile phase can also influence fragmentation efficiency; ensure it is compatible with electrospray ionization. |
| T-06 | My baseline is noisy, making it difficult to integrate small peaks of degradation products. How can I improve this? | A noisy baseline can originate from the LC or the MS. For the LC, ensure proper mobile phase degassing and mixing. For the MS, a contaminated ion source is a common cause of noise. Regular cleaning is essential. Electrical interference can also contribute to a noisy baseline; check for any nearby sources of electrical noise. |
Frequently Asked Questions (FAQs)
| Question ID | Question | Answer |
| F-01 | What are the common degradation pathways for this compound? | This compound is susceptible to degradation through hydrolysis of its ester bonds and opening of the benzofuran ring.[2][3] This can be accelerated by factors such as high temperature, extreme pH, and ultrasonic irradiation.[2][3][4] |
| F-02 | What are the expected m/z values for the main degradation products of this compound in negative ion mode LC-MS? | Common degradation products include Danshensu (m/z 197.0455, [C9H9O5]⁻) and Lithospermic acid (m/z 537.1038, [C27H21O12]⁻). Other potential degradation products may arise from the cleavage of ester bonds and further modifications. |
| F-03 | What are the recommended storage conditions for this compound to minimize degradation? | This compound is more stable in a solid, protected from light and moisture.[4] In solution, it is most stable under acidic conditions (around pH 2.0-4.0) and at low temperatures.[2][4] It is not recommended for use in liquid formulations for long-term storage due to its instability.[4] |
| F-04 | How can I confirm the identity of a suspected degradation product? | The initial identification is based on the m/z value from the MS. Further confirmation is achieved through MS/MS fragmentation. By comparing the fragmentation pattern of the unknown peak with that of a known standard or with previously reported fragmentation data for that compound, you can confirm its identity. For absolute certainty, isolation of the degradation product and analysis by NMR is the gold standard. |
| F-05 | What type of LC column is best suited for separating this compound and its degradation products? | A reversed-phase C18 column is commonly used for the separation of phenolic acids like this compound and its degradation products. A column with a smaller particle size (e.g., 1.8 µm) can provide better resolution and peak shape. |
| F-06 | What mobile phase composition is typically used for this analysis? | A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of an acidifier like formic acid (typically 0.1%), is recommended.[5] The formic acid helps to improve peak shape and ionization efficiency in negative ion mode. |
Quantitative Data
Table 1: Summary of this compound Degradation Under Different Conditions
| Stress Condition | Description | Key Findings | Reference |
| High Temperature | Solid this compound exposed to 60°C. | Significant degradation observed. | [4] |
| High Humidity | Solid this compound exposed to 75% or 92.5% relative humidity. | Degradation was observed. | [4] |
| Aqueous Solution (Accelerated) | This compound in normal saline solution at 40°C. | Severe degradation occurred. | [4] |
| Ultrasonic Irradiation | Aqueous solution at pH 2.0 and 25°C. | First-order degradation with t90 of 4.81 hours. | [2][3] |
| pH Dependence | Aqueous solutions at various pH values. | Degradation is pH-dependent, with greater stability in acidic conditions. | [4] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the conditions for conducting forced degradation studies on this compound to generate its degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. After each time point, neutralize the solution with 0.1 M NaOH and dilute with mobile phase to the final concentration for LC-MS analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. After each time point, neutralize the solution with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature and protect it from light for 24 hours. Dilute with mobile phase before analysis.
-
Thermal Degradation: Transfer a small amount of solid this compound into a glass vial and heat it in an oven at 80°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Dilute the samples with mobile phase before injection.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.
Protocol 2: LC-MS Analysis of this compound and its Degradation Products
This protocol provides a general method for the LC-MS analysis. Optimization may be required based on the specific instrumentation used.
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min, 5% B
-
2-20 min, 5-40% B
-
20-25 min, 40-95% B
-
25-28 min, 95% B
-
28-28.1 min, 95-5% B
-
28.1-35 min, 5% B
-
-
-
Mass Spectrometry System:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Scan Range (Full Scan): m/z 100-1000.
-
MS/MS Analysis: For structural elucidation, perform targeted MS/MS on the precursor ion of this compound (m/z 717.1) and any observed degradation products. Optimize collision energy for each precursor ion.
-
Visualizations
Caption: Experimental workflow for the identification of this compound degradation products.
Caption: Troubleshooting decision tree for LC-MS analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Effects of ultrasonic processing on degradation of salvianolic acid B in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isosalvianolic acid B for In Vitro Assays
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve Isosalvianolic acid B?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For most in-vitro applications, preparing a concentrated stock solution in DMSO is recommended. For experiments requiring an organic solvent-free solution, it can be dissolved in aqueous buffers like PBS (pH 7.2), though its solubility is lower (approximately 1 mg/ml).[1]
Q2: How should I store this compound solutions?
A2: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] DMSO stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month.[2] Aqueous solutions of this compound are not stable and it is recommended to prepare them fresh for each experiment and not store them for more than one day.[1] The compound is unstable in water, with degradation being temperature-dependent.[3]
Q3: What is a typical working concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound varies depending on the cell type and the specific assay being performed. Based on published studies, a general starting range for in-vitro experiments is between 1 µM and 100 µM.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: I am not observing any effect of this compound in my assay. What could be the reason?
A4: Several factors could contribute to a lack of observed effect. Firstly, ensure that the this compound was dissolved properly and that the final concentration in your assay is correct. Due to its instability in aqueous solutions, it is critical to prepare fresh dilutions from a stock solution for each experiment.[3] Secondly, the incubation time may not be sufficient to elicit a response. Consider performing a time-course experiment. Finally, the chosen cell line may not be sensitive to this compound.
Q5: I am observing inconsistent results between experiments. What are the possible causes?
A5: Inconsistent results can arise from variability in cell culture conditions, such as cell passage number and confluency.[6] Ensure that you are using cells within a consistent passage range and seeding them at a uniform density. Another significant factor is the instability of this compound in aqueous solutions.[3] Always prepare fresh working solutions from a frozen stock immediately before use. For assays like the MTT assay, incomplete formazan solubilization can also lead to variable readings.[7]
Data Presentation: Recommended Concentration Ranges
The following table summarizes the effective concentration ranges of this compound used in various in-vitro assays, as reported in the literature. These ranges should be used as a starting point for optimization in your specific experimental setup.
| Assay Type | Cell Line | Effective Concentration Range | Incubation Time | Reference |
| Cell Viability (MTT/CCK-8) | Human Retinoblastoma HXO-RB44 | 0.1 - 1.0 mg/mL | 24, 48, 72 hours | [8] |
| Human Hypertrophic Scar Fibroblasts (HSFs) | 10, 50, 100 µmol/L | Not Specified | [5] | |
| Apoptosis (TUNEL) | Rat Cerebral Microvascular Endothelial Cells (rCMECs) | 10 - 100 µM | 12 hours | [4] |
| Apoptosis (Flow Cytometry) | Human Retinoblastoma HXO-RB44 | Not Specified (used after treatment) | 48 hours | [8] |
| Signaling Pathway (Western Blot) | Human Hypertrophic Scar Fibroblasts (HSFs) | 10, 50, 100 µmol/L | Not Specified | [5] |
| Human Aortic Smooth Muscle Cells (HASMCs) | Not Specified (concentration-dependent) | Not Specified | [9] |
Experimental Protocols & Troubleshooting Guides
Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media; Phenol red in media. | Use sterile technique; Use phenol red-free media during the assay.[7] |
| Low absorbance readings | Cell number too low; Insufficient incubation time with MTT. | Increase cell seeding density; Increase incubation time with MTT reagent. |
| Inconsistent results between replicates | Inaccurate pipetting; Incomplete dissolution of formazan crystals. | Ensure accurate pipetting; Ensure complete dissolution by gentle mixing or increasing incubation time with the solubilization solution.[10][11] |
| This compound appears to increase viability at high concentrations | Direct reduction of MTT by the compound. | Perform a cell-free control by adding this compound to media with MTT to check for direct reduction. Consider an alternative viability assay (e.g., CellTiter-Glo).[7] |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Preparation: Induce apoptosis in cells by treating with this compound. Include untreated (negative) and positive controls.[6]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being mindful that EDTA can interfere with Annexin V binding.[12]
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[6]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background fluorescence in negative control | Excessive reagent concentration; Inadequate washing. | Titrate the Annexin V-FITC and PI concentrations; Increase the number and duration of wash steps.[6][12] |
| Weak or no Annexin V signal | Assay performed too early in the apoptotic process; Reagents expired. | Optimize the treatment time; Use fresh reagents.[6] |
| High percentage of Annexin V+/PI+ cells in treated sample | Late-stage apoptosis or necrosis; Harsh cell handling. | Reduce the treatment duration or concentration; Handle cells gently during harvesting and washing.[12][13] |
| No positive signal in the treated group | Insufficient drug concentration or treatment time; Apoptotic cells in supernatant were discarded. | Optimize treatment conditions; Always collect the supernatant containing floating apoptotic cells.[14] |
Logical Flow for Interpreting Annexin V/PI Staining
Caption: Decision tree for cell fate determination via Annexin V/PI flow cytometry.
Signaling Pathway Analysis (Western Blot for PI3K/Akt Pathway)
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a digital imaging system or X-ray film.[15]
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Weak or no signal | Insufficient protein loading; Low antibody concentration. | Increase the amount of protein loaded; Optimize the primary antibody concentration. |
| High background | Insufficient blocking; High antibody concentration. | Increase blocking time or change blocking agent; Decrease primary or secondary antibody concentration. |
| Non-specific bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody; Ensure protease inhibitors are always included in the lysis buffer. |
Signaling Pathway of this compound
Caption: Key signaling pathways modulated by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | NF-κB | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Salvianolic acid B | Dan Shen Suan B | antioxidant | TargetMol [targetmol.com]
- 5. Salvianolic Acid B Attenuates Hypertrophic Scar Formation In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effects of salvianolic acid B on in vitro growth inhibition and apoptosis induction of retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Isosalvianolic acid B experiments
Welcome to the technical support center for Isosalvianolic acid B (also referred to as Sal B). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find troubleshooting guides and frequently asked questions to help you achieve consistent and reliable results in your work with this potent antioxidant and anti-inflammatory compound.
Frequently Asked Questions (FAQs): General Properties & Handling
Q1: How should I dissolve this compound? I am experiencing solubility issues.
A1: this compound is a water-soluble compound, but its stability in aqueous solutions can be problematic. For consistent results, follow these guidelines:
-
Stock Solutions: Prepare stock solutions in organic solvents like DMSO, dimethyl formamide (DMF), or ethanol.[1] Purge the solvent with an inert gas before dissolving.
-
Aqueous Solutions: For biological experiments, further dilute your stock solution into aqueous buffers or isotonic saline immediately before use. The solubility in PBS (pH 7.2) is approximately 1 mg/ml.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Q2: What are the recommended storage and stability conditions for this compound?
A2: Proper storage is critical to prevent degradation and ensure reproducibility.
-
Powder: Store the solid powder at -20°C for up to 3 years.[2]
-
Solvent Stocks: Store stock solutions prepared in organic solvents at -80°C for up to 1 year.[2]
-
Stability Concerns: this compound is unstable in aqueous solutions, with degradation being dependent on temperature and pH.[3][4] Degradation is enhanced at neutral to alkaline pH and at temperatures of 25°C and higher.[4] For this reason, liquid formulations are generally not suitable for long-term storage, and it is highly recommended to prepare aqueous working solutions fresh for each experiment.[5][6]
Troubleshooting Guide: In Vitro Experiments
Q3: My in vitro results, such as cell viability assays (MTT), are inconsistent. What could be the cause?
A3: Inconsistent in vitro results are often multifactorial. Consider the following troubleshooting steps:
-
Solution Freshness: Are you using freshly prepared aqueous solutions for each experiment? Due to its poor stability in aqueous media, pre-prepared or stored solutions can lead to variable active compound concentrations.[1][5]
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is minimal (<0.1%) and consistent across all wells, including controls. Solvents can have physiological effects at low concentrations.[1]
-
Dose-Dependency: Confirm you are using an appropriate concentration range. The effects of this compound are dose-dependent and can vary significantly between cell lines.[7][8] For example, concentrations of 25-100 µM have shown effects in A549 lung cancer cells.[8]
-
Cell Line Specificity: Effects can be cell-type specific. For instance, concentrations that inhibit melanoma cell proliferation (12.5–50 μM) may promote the proliferation of normal keratinocytes.[7]
Below is a workflow to help diagnose the source of inconsistency.
Q4: I am not observing the expected anti-inflammatory or antioxidant effects consistently.
A4: The antioxidant and anti-inflammatory actions of this compound are linked to complex signaling pathways.
-
Mechanism of Action: The compound can act both as a direct scavenger of reactive oxygen species (ROS) and as an indirect antioxidant by activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes like SOD and HO-1.[9][10][11] Its anti-inflammatory effects are often mediated by inhibiting pathways such as NF-κB and MAPK.[9][10][12]
-
Timing is Key: When measuring antioxidant enzyme levels (e.g., SOD), ensure enough time has passed after treatment for transcription and translation to occur. For ROS scavenging, effects may be more immediate.
-
Consistent Stimulation: If using an inflammatory stimulus like LPS or TGF-β1, ensure its concentration and the timing of its addition relative to the this compound treatment are kept constant.
Troubleshooting Guide: In Vivo Experiments
Q5: I am not seeing significant efficacy in my animal models after oral administration.
A5: This is a known and critical challenge. This compound has very low oral bioavailability, reported to be around 2.3% in rats and 1.07% in dogs.[13][14] This means very little of the compound reaches systemic circulation after oral dosing.
-
Route of Administration: Consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, which are commonly used in preclinical studies to bypass first-pass metabolism and ensure adequate exposure.[15]
-
Dosage Formulation: A proper vehicle is required to administer this compound in vivo. A common formulation involves a mixture of co-solvents to maintain solubility and stability. An example is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[2]
-
Dosage Level: In vivo dosages can vary widely depending on the animal model and disease state. Doses ranging from 10 mg/kg to 80 mg/kg have been reported for various effects.[9][13][15] It is crucial to perform dose-finding studies for your specific model.
Data Summary Tables
Table 1: Solubility and Storage
| Parameter | Solvent/Condition | Value/Recommendation | Source(s) |
|---|---|---|---|
| Solubility | DMSO | ~20 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [1] | |
| Ethanol | ~10 mg/mL | [1] | |
| PBS (pH 7.2) | ~1 mg/mL | [1] | |
| Storage (Powder) | Temperature | -20°C | [2] |
| Duration | Up to 3 years | [2] | |
| Storage (Stock Solution) | Temperature | -80°C | [2] |
| Duration | Up to 1 year | [2] | |
| Aqueous Solution | Storage | Not Recommended | [1] |
| | Preparation | Prepare fresh before use |[1] |
Table 2: Example Effective Concentrations & Dosages
| Model Type | Application | Cell Line / Animal | Concentration / Dosage | Source(s) |
|---|---|---|---|---|
| In Vitro | Anti-cancer (NSCLC) | A549 | 25, 50, 100 µM | [8] |
| Anti-cancer (Melanoma) | A375 | 12.5, 25, 50 µM | [7] | |
| Wound Healing | Human Gingival Fibroblasts | 25, 50, 75 µg/mL | [16] | |
| Neuroprotection | MPP+/LPS-treated neurons | 50, 100 µM | [17] | |
| In Vivo | Neuroprotection (SAH) | Mice | 20 mg/kg (i.p.) | [18] |
| Anti-inflammatory | Rats | 15-80 mg/kg (gavage) | [9] | |
| Antioxidant | Rats | 3-40 mg/kg (i.p.) | [9] | |
| Anti-tumor (Colon) | Mice | 10, 20 mg/kg | [13][19] |
| | Skin Fibrosis | Mice | Not specified |[20] |
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM):
-
Calculate the required mass of this compound powder (M.W. 718.62 g/mol ).
-
Under sterile conditions, dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Working Solution (100 µM):
-
Immediately before an experiment, thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:100 in sterile cell culture medium to create a 100 µM working solution.
-
Further dilute serially in culture medium to achieve the desired final concentrations for treating cells.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include wells for untreated controls and solvent-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: Western Blot for NF-κB Pathway Activation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the expression of phosphorylated proteins to their total protein counterparts.
Signaling Pathway Visualizations
This compound exerts its biological effects by modulating several key cellular signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | NF-κB | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvianolic Acid B Significantly Suppresses the Migration of Melanoma Cells via Direct Interaction with β-Actin [mdpi.com]
- 8. Salvianolic acid B acts against non-small cell lung cancer A549 cells via inactivation of the MAPK and Smad2/3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 10. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 11. Salvianolic acid B, an antioxidant derived from Salvia militarize, protects mice against γ-radiation-induced damage through Nrf2/Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Bioavailability of salvianolic acid B and effect on blood viscosities after oral administration of salvianolic acids in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Evaluation of Wound Healing Activity of Salvianolic Acid B on In Vitro Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salvianolic acid B ameliorates neuroinflammation and neuronal injury via blocking NLRP3 inflammasome and promoting SIRT1 in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Salvianolic acid B attenuates experimental skin fibrosis of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle-Based Delivery Systems for Isosalvianolic Acid B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanoparticle-based delivery systems for Isosalvianolic acid B (SalB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
1. Nanoparticle Formulation & Drug Loading
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading efficiency of this compound. | This compound is a water-soluble, weakly acidic drug, which can make its encapsulation in hydrophobic polymer nanoparticles challenging.[1] Poor interaction between the drug and the polymer matrix. Improper selection of nanoparticle formulation method. | - For emulsion-based methods: Consider using a double emulsion (w/o/w) technique. - Surface modification: Modify the nanoparticle surface to enhance interaction with the hydrophilic drug. - Alternative carriers: Explore carriers like mesoporous silica nanoparticles (MSNs) which have a large surface area for drug adsorption.[2] Chitosan nanoparticles are also a good option for hydrophilic drugs.[3][4] - Optimize drug-to-polymer ratio: Systematically vary the ratio to find the optimal loading capacity. |
| Poor nanoparticle stability (aggregation/precipitation). | Unfavorable zeta potential leading to particle aggregation. Issues with the formulation process, such as inappropriate solvent or pH. Degradation of this compound, which can affect nanoparticle integrity.[5] | - Zeta potential: Aim for a zeta potential of at least ±20 mV for electrostatic stabilization.[6] - Steric stabilization: Incorporate polyethylene glycol (PEG) or other steric stabilizers into the formulation.[6][7] - pH control: Maintain the pH of the formulation medium within a range that ensures both nanoparticle and drug stability. - Lyophilization: For long-term storage, lyophilize the nanoparticles with a suitable cryoprotectant. |
| Inconsistent particle size and high polydispersity index (PDI). | Inadequate control over formulation parameters like stirring speed, temperature, and addition rate of components.[8] Issues with the homogenization or sonication process. | - Process optimization: Precisely control all formulation parameters. Use a syringe pump for controlled addition of reagents. - Homogenization/Sonication: Optimize the duration and power of homogenization or sonication to achieve a uniform particle size distribution.[9] - Purification: Use centrifugation or dialysis to remove larger aggregates and unreacted components. |
2. Nanoparticle Characterization
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in obtaining accurate particle size and zeta potential measurements. | The presence of aggregates or contaminants in the sample.[10] Inappropriate dilution of the sample. The complexity of the biological medium interfering with measurements.[10] | - Sample preparation: Filter the sample through a syringe filter to remove large aggregates before measurement. - Dilution: Use deionized water or an appropriate buffer for dilution to avoid multiple scattering effects. - Measurements in biological media: Be aware that protein coronas can form on nanoparticles in biological fluids, altering their size and surface charge.[10] Perform measurements in relevant biological media to understand their behavior in a physiological environment. |
| Inaccurate determination of drug release profile. | Premature drug release or "burst release".[10] Issues with the dialysis membrane method, such as drug adsorption to the membrane. Instability of this compound in the release medium.[5] | - Optimize formulation: Incorporate components that provide sustained release, such as phospholipids in a complex.[11] - Alternative release testing methods: Consider using sample and separate methods if dialysis is problematic. - Stability of released drug: Ensure the analytical method can distinguish between intact this compound and its degradation products.[5] |
3. In Vitro & In Vivo Experiments
| Question/Issue | Possible Cause(s) | Troubleshooting Steps |
| Low cellular uptake of nanoparticles. | Poor nanoparticle design for the specific cell type. The negative surface charge of nanoparticles can lead to repulsion from the negatively charged cell membrane. | - Targeting ligands: Incorporate targeting ligands like folic acid for cancer cells that overexpress the folate receptor.[6][7] - Surface charge: Formulate nanoparticles with a positive surface charge (e.g., using chitosan) to enhance interaction with the cell membrane.[3] |
| Toxicity observed in cell culture or animal models. | Inherent toxicity of the nanoparticle material itself.[12] High concentrations of the nanoparticles or this compound.[13] Potential for nanoparticles to induce oxidative stress.[6][7] | - Material selection: Choose biocompatible and biodegradable materials for nanoparticle formulation. - Dose-response studies: Perform thorough dose-response studies to determine the optimal non-toxic concentration.[14] - Control experiments: Always include empty nanoparticles as a control to differentiate between the toxicity of the carrier and the drug. |
| Low bioavailability in animal studies. | Poor absorption of nanoparticles from the administration site.[3][4] Rapid clearance of nanoparticles by the reticuloendothelial system (RES). | - Route of administration: For oral delivery, use absorption enhancers like chitosan.[3][4] For systemic delivery, intravenous injection is common.[15][16] - PEGylation: Coat nanoparticles with PEG to reduce RES uptake and prolong circulation time.[6][7] |
Frequently Asked Questions (FAQs)
1. Formulation and Characterization
-
Q: Why is the oral bioavailability of this compound so low?
-
Q: What is a good starting point for the particle size of my nanoparticles for cancer targeting?
-
A: For cancer targeting, a particle size under 150 nm is generally desirable to take advantage of the enhanced permeability and retention (EPR) effect and to reduce clearance from the bloodstream.[7]
-
-
Q: How can I improve the stability of this compound within my nanoparticle formulation?
-
A: this compound is known to be unstable in aqueous solutions and under conditions of high temperature and humidity.[5] Encapsulating it within a solid nanoparticle matrix can protect it from degradation.[11] Using a solid formulation approach, such as phospholipid complexes, can also enhance its stability.[11]
-
2. Biological Evaluation
-
Q: What are the key signaling pathways affected by this compound that I should investigate?
-
A: this compound has been shown to modulate several signaling pathways, including the Akt/mTOR pathway (involved in cell proliferation and apoptosis), the TGF-β1/Smad pathway (related to fibrosis), and the MAPK pathway (involved in cell growth and differentiation).[1][17] It also has antioxidant effects, potentially through the Nrf2/Keap1 pathway.[17]
-
-
Q: I am not seeing the expected therapeutic effect in my animal model. What could be the reason?
-
A: This could be due to a variety of factors, including insufficient drug loading, poor bioavailability, rapid clearance of the nanoparticles, or the nanoparticle formulation not reaching the target tissue in adequate concentrations.[8] It is important to conduct thorough pharmacokinetic and biodistribution studies to understand the in vivo fate of your nanoparticles.[6]
-
-
Q: Are there any known safety concerns with this compound or the nanoparticle carriers?
-
A: While this compound is generally considered safe, caution is advised for patients with bleeding tendencies due to its blood-activating effects.[1] The safety of the nanoparticle carrier itself is a critical consideration, and thorough toxicity studies are necessary.[12] Some nanoparticle materials can induce oxidative stress or inflammation.[6][7]
-
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticles
| Nanoparticle Type | Average Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Mesoporous Silica Nanoparticles (MSNs) | 110 | N/A | N/A | [2] |
| TiO2 Nanoparticles (FA-PEG-TiO2) | 15-26 | 0.2-0.5 | -1.98 to -7.79 | [6] |
| Chitosan Nanoparticles (3 kDa CS) | 100-300 | < 0.2 | Strong positive charge | [3] |
Table 2: In Vivo Performance of this compound Nanoparticles
| Nanoparticle Formulation | Animal Model | Key Finding | Reference |
| Chitosan Nanoparticles (3 kDa CS) | Rats | 16.03 times greater bioavailability than free SalB. | [3][4] |
| Phospholipid Complex Loaded Nanoparticles | Mice (oral carcinogenesis) | Enhanced anticancer potential and sustained drug release compared to free SalB. | [11] |
| Mesoporous Silica Nanoparticles | Rats (myocardial ischemia-reperfusion) | Reduced myocardial injury and oxidative stress. | [2] |
| Folic Acid-Targeted TiO2 Nanoparticles | Mice (breast cancer) | Enhanced cytotoxicity to cancer cells and targeted drug delivery. | [6][7] |
Experimental Protocols
1. Synthesis of Mesoporous Silica Nanoparticles (MSNs) for this compound Loading
-
Objective: To synthesize MSNs as a carrier for this compound.
-
Materials: Pluronic P123, hydrochloric acid, tetraethyl orthosilicate (TEOS).
-
Procedure:
-
Dissolve P123 in hydrochloric acid at 40°C.
-
Add TEOS to the solution and stir vigorously for 24 hours.
-
Collect the synthesized material by centrifugation.
-
Extract the template (P123) using a mixture of ethanol and hydrochloric acid.
-
Dry the resulting MSNs in a vacuum at 100°C for 24 hours.
-
-
This compound Loading:
-
Dissolve 5 mg of this compound in 10 mL of anhydrous ethanol and cool to -20°C.
-
Add the ethanol solution dropwise to the dried MSNs until completely soaked.
-
Slowly apply a vacuum at room temperature for 30 minutes.
-
Repeat the soaking and vacuum steps until all the drug solution is used.[2]
-
2. In Vitro Drug Release Study
-
Objective: To determine the release profile of this compound from nanoparticles.
-
Materials: Nanoparticle formulation, phosphate-buffered saline (PBS, pH 7.4), dialysis membrane.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in PBS.
-
Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of PBS at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).[2]
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxicity of this compound-loaded nanoparticles.
-
Materials: Cell line of interest (e.g., cancer cells or cardiomyocytes), cell culture medium, nanoparticle formulation, MTT reagent, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, empty nanoparticles, and this compound-loaded nanoparticles for a specified duration (e.g., 24, 48 hours).
-
After incubation, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Visualizations
Caption: Experimental workflow for developing this compound nanoparticles.
Caption: Inhibition of the Akt/mTOR pathway by this compound.
Caption: Inhibition of the TGF-β1/Smad pathway by this compound.
References
- 1. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOADING...... [tmrjournals.com]
- 3. Influence of Chitosan Nanoparticles as the Absorption Enhancers on Salvianolic acid B In vitro and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Chitosan Nanoparticles as the Absorption Enhancers on Salvianolic acid B In vitro and In vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the stability of salvianolic acid B as potential drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salvianolic acid B protects against myocardial damage caused by nanocarrier TiO2; and synergistic anti-breast carcinoma effect with curcumin via codelivery system of folic acid-targeted and polyethylene glycol-modified TiO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle characterization: State of the art, challenges, and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemopreventive efficacy of salvianolic acid B phospholipid complex loaded nanoparticles against experimental oral carcinogenesis: implication of sustained drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Salvianolic Acid B prevents arsenic trioxide-induced cardiotoxicity in vivo and enhances its anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial [frontiersin.org]
- 16. Safety, tolerance, and pharmacokinetics of salvianolic acid B in healthy Chinese volunteers: A randomized, double-blind, placebo-controlled phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
Methods to prevent the degradation of Isosalvianolic acid B during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isosalvianolic acid B during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound is primarily influenced by three main factors:
-
pH: this compound is unstable in neutral to alkaline conditions. It exhibits maximum stability in acidic environments, typically around pH 4.0.
-
Temperature: Elevated temperatures significantly accelerate the degradation process. Conventional extraction methods that require high heat, such as refluxing, can lead to substantial loss of the compound.
-
Solvent: Aqueous solutions, particularly at higher pH values and temperatures, can promote the hydrolysis of the ester bonds in the this compound molecule, leading to its degradation.
Q2: What are the most effective methods to prevent the degradation of this compound during extraction?
A2: Two highly effective methods for preventing degradation are Ultrasound-Assisted Extraction (UAE) and the use of Deep Eutectic Solvents (DESs).
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, allowing for efficient extraction at lower temperatures and for shorter durations, thus minimizing heat-related degradation.
-
Deep Eutectic Solvents (DESs): These are a new class of green solvents that have been shown to significantly enhance the stability of this compound compared to conventional solvents like water and ethanol. A commonly used DES for this purpose is a mixture of choline chloride and glycerol.
Q3: Can I use conventional reflux extraction for this compound?
A3: While conventional reflux extraction can be used, it is not recommended as the high temperatures and prolonged extraction times involved can lead to significant degradation of this compound. If this method must be used, it is crucial to optimize conditions to minimize degradation, such as using the lowest possible temperature and shortest extraction time that still allows for reasonable extraction efficiency.
Q4: How can I quantify the amount of this compound in my extract to assess degradation?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile. Detection is usually performed using a UV detector at a wavelength of around 281 nm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | High temperature during extraction causing thermal degradation. | Switch to a low-temperature extraction method like Ultrasound-Assisted Extraction (UAE). If using heating, maintain the temperature as low as possible (e.g., 30-40°C). |
| pH of the extraction solvent is too high (neutral or alkaline). | Adjust the pH of the extraction solvent to an acidic range, ideally around 4.0, using an appropriate acid (e.g., formic acid, acetic acid). | |
| Prolonged extraction time leading to increased degradation. | Optimize the extraction time. UAE can significantly reduce the required extraction time to as little as 25 minutes. | |
| Presence of significant degradation products in the extract. | Inappropriate solvent choice. | Consider using a Deep Eutectic Solvent (DES) like choline chloride:glycerol, which has been shown to improve the stability of salvianolic acids. |
| Exposure to oxygen during the extraction process. | While not a primary factor, minimizing exposure to air by working in a sealed container or under an inert atmosphere (e.g., nitrogen) can be beneficial. | |
| Inconsistent extraction yields between batches. | Variation in extraction parameters. | Strictly control all extraction parameters, including temperature, pH, time, solvent-to-material ratio, and ultrasonic frequency (if using UAE). |
| Incomplete extraction from the plant material. | Ensure the plant material is finely powdered to maximize surface area for extraction. Optimize the solvent-to-material ratio to ensure complete wetting and extraction. |
Data Presentation
Table 1: Comparison of this compound Yield using Ultrasound-Assisted Extraction (UAE) vs. Conventional Reflux Extraction.
| Extraction Method | Temperature (°C) | Time (min) | Solvent | Yield of Salvianolic Acid B (mg/g)[1] |
| Ultrasound-Assisted Extraction (UAE) | 30 | 25 | 60% Ethanol | 5.17 |
| Conventional Reflux Extraction | ~90-100 | >60 | 60% Ethanol | Significantly lower than UAE |
Table 2: Stability of Salvianolic Acid B at Different Temperatures in Aqueous Solution.
| Temperature (°C) | Relative Peak Area of Salvianolic Acid B after 8 hours |
| 4 | ~1.0 |
| 25 | ~0.9 |
| 37 | ~0.8 |
| 65 | ~0.4 |
| 100 | <0.1 |
Table 3: Stability of Salvianolic Acid B at Different pH Values in Aqueous Solution at 37°C.
| pH | Relative Peak Area of Salvianolic Acid B after 30 hours |
| 1.5 | ~1.0 |
| 3.0 | ~1.0 |
| 5.0 | ~1.0 |
| 7.0 | ~0.7 |
| 9.0 | ~0.2 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes the optimal conditions for extracting this compound using UAE to minimize degradation.[1]
Materials:
-
Dried and powdered plant material (e.g., Salvia miltiorrhiza roots)
-
60% aqueous ethanol solution
-
Ultrasonic bath or probe sonicator with frequency control (e.g., 45 Hz)
-
Temperature-controlled water bath
-
Filtration apparatus (e.g., filter paper, vacuum filtration system)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Add the 60% ethanol solvent at a solvent-to-material ratio of 20:1 (v/w).
-
Place the mixture in the ultrasonic bath or use a probe sonicator.
-
Set the ultrasonic frequency to 45 Hz.
-
Maintain the extraction temperature at 30°C using a water bath.
-
Perform the extraction for 25 minutes.
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract using a rotary evaporator at a low temperature (e.g., < 40°C) to remove the ethanol.
-
The resulting aqueous extract can be used for further purification or analysis.
Protocol 2: Preparation of Choline Chloride:Glycerol (1:2 molar ratio) Deep Eutectic Solvent (DES)
This protocol outlines the preparation of a choline chloride:glycerol DES, which can be used as a stable solvent for the extraction of this compound.
Materials:
-
Choline chloride (ChCl)
-
Glycerol (Gly)
-
Heating magnetic stirrer
-
Glass beaker or flask
Procedure:
-
Calculate the required mass of choline chloride and glycerol for a 1:2 molar ratio. (Molar mass of ChCl ≈ 139.62 g/mol ; Molar mass of Gly ≈ 92.09 g/mol ).
-
Weigh the calculated amounts of choline chloride and glycerol and add them to a clean, dry glass beaker or flask.
-
Place the beaker on a heating magnetic stirrer.
-
Heat the mixture to 80-90°C while stirring continuously.
-
Continue heating and stirring until a clear, homogeneous liquid is formed. This indicates the formation of the DES.
-
Allow the DES to cool to room temperature before use. The prepared DES can be stored in a sealed container.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a general method for the quantification of this compound in extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.5% formic acid in water
-
Mobile Phase B: Methanol
-
This compound standard
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the plant extract with the mobile phase. Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: A typical gradient elution might be: 0-15 min, 30-50% B; 15-25 min, 50-70% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 281 nm
-
Injection Volume: 10-20 µL
-
-
Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the prepared sample and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for extraction of this compound with preventative methods.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Salvianolic Acid A and Salvianolic Acid B
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of two prominent bioactive compounds derived from Salvia miltiorrhiza.
Introduction
Salvianolic acid A and Salvianolic acid B are two of the most abundant and pharmacologically active phenolic acids found in the traditional Chinese medicine Danshen (Salvia miltiorrhiza). Both compounds have garnered significant attention for their potent antioxidant, anti-inflammatory, and anti-cancer properties. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their work. While the initial inquiry included Isosalvianolic acid B, a comprehensive literature search revealed a significant lack of available efficacy data for this specific compound. Therefore, this guide will focus on the two most extensively studied compounds: Salvianolic acid A and Salvianolic acid B.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data to provide a clear comparison of the efficacy of Salvianolic acid A and Salvianolic acid B in various experimental models.
Antioxidant Activity
| Assay | Salvianolic Acid A (EC₅₀) | Salvianolic Acid B (EC₅₀) | Reference |
| DPPH Radical Scavenging | 1.43 ± 0.09 µg/mL | 1.81 ± 0.01 µg/mL | [1][2] |
| ABTS Radical Scavenging | 1.35 ± 0.00 µg/mL | 1.43 ± 0.01 µg/mL | [1][2] |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates higher potency.
Anticancer Activity (IC₅₀)
| Cell Line | Cancer Type | Salvianolic Acid A (IC₅₀) | Salvianolic Acid B (IC₅₀) | Reference |
| H8 | Cervical Intraepithelial Neoplasia | 5.74 ± 0.63 µM | - | [3] |
| MCF-7 | Breast Cancer | - | 4.5 - 4.9 mg/mL (24-72h) | [4] |
| A549 | Non-small cell lung cancer | - | >100 µM (weak effect) | [5] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC₅₀ value indicates greater potency. Note: Direct comparisons are limited due to variations in experimental conditions and cell lines used across different studies.
Signaling Pathways and Mechanisms of Action
Both Salvianolic acid A and B exert their therapeutic effects by modulating multiple signaling pathways. Their primary mechanisms involve the inhibition of inflammatory pathways and the activation of antioxidant responses.
Anti-inflammatory Signaling Pathway
Salvianolic acids A and B have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By preventing the activation of NF-κB, these compounds reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7][8]
Antioxidant Response Pathway
Salvianolic acids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage implicated in various diseases.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Salvianolic acids on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Salvianolic acid A or B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Nitric Oxide (NO) Assay (Griess Assay)
This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells treated with Salvianolic acids.
Workflow:
Detailed Steps:
-
Sample Collection: Collect the cell culture supernatant from cells that have been treated with Salvianolic acids and stimulated with an inflammatory agent (e.g., LPS).
-
Griess Reagent Addition: In a 96-well plate, add 50 µL of the supernatant to 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Conclusion
Both Salvianolic acid A and Salvianolic acid B demonstrate significant therapeutic potential, primarily through their potent antioxidant and anti-inflammatory activities. The available data suggests that Salvianolic acid A may possess slightly higher antioxidant activity in vitro, as indicated by its lower EC₅₀ values in DPPH and ABTS assays.[1][2] However, both compounds exhibit robust anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and Nrf2. The choice between Salvianolic acid A and B for a specific research or therapeutic application may depend on the specific biological context, desired potency, and other pharmacokinetic and pharmacodynamic considerations. Further direct comparative studies, particularly in in vivo models and for a broader range of biological activities, are warranted to fully elucidate the relative therapeutic efficacy of these promising natural compounds.
References
- 1. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
- 6. Anti-inflammatory activity of salvianolic acid B in microglia contributes to its neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 8. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isosalvianolic Acid B and Tanshinone IIA in Cardiac Protection
For Researchers, Scientists, and Drug Development Professionals
Isosalvianolic acid B and Tanshinone IIA, two primary active compounds derived from Salvia miltiorrhiza (Danshen), have garnered significant attention for their cardioprotective properties. Both compounds have demonstrated efficacy in mitigating myocardial injury, particularly in the context of ischemia-reperfusion (I/R) injury and myocardial infarction. This guide provides an objective comparison of their performance based on available experimental data, details the underlying experimental protocols, and visualizes the key signaling pathways involved in their mechanisms of action.
Quantitative Comparison of Cardioprotective Effects
The following tables summarize the quantitative data from various preclinical studies, offering a comparative overview of the efficacy of this compound and Tanshinone IIA in key markers of cardiac protection.
Table 1: Reduction of Myocardial Infarct Size
| Compound | Animal Model | Dosage | Reduction in Infarct Size (%) | Reference |
| This compound | Rat (I/R) | High Dose | ~59.4% | [1] |
| Rat (I/R) | Low Dose | ~43.7% | [1] | |
| Rat (I/R) | High Dose | ~60.0% | [2] | |
| Rat (I/R) | Low Dose | ~43.2% | [2] | |
| Tanshinone IIA | Rat (MI/RI) | Not Specified | Significant reduction | [3] |
| Rat (I/R) | 10 mg/kg | Significant attenuation | [4] |
I/R: Ischemia/Reperfusion; MI/RI: Myocardial Infarction/Reperfusion Injury
Table 2: Modulation of Cardiac Enzymes
| Compound | Model | Enzyme | Outcome | Reference |
| This compound | Rat (I/R) | CK-MB, CK, LDH, cTnI | Significantly reduced | [5] |
| Tanshinone IIA | Rat (MI/RI) | CK, CK-MB, LDH | Significantly decreased | [3] |
CK: Creatine Kinase; CK-MB: Creatine Kinase-MB Isoenzyme; LDH: Lactate Dehydrogenase; cTnI: cardiac Troponin I
Table 3: Anti-Apoptotic Effects
| Compound | Model | Marker | Outcome | Reference |
| This compound | Rat (I/R) | TUNEL-positive cells | Significantly decreased | [2] |
| Bax/Bcl-2 ratio | Decreased (indicative of anti-apoptosis) | [6] | ||
| Cleaved Caspase-3 | Decreased | [6] | ||
| Tanshinone IIA | Rat (Myocardial Ischemia) | TUNEL-positive cells | Decreased | [4] |
| Caspase-3, Cyto c, Apaf-1 | Decreased expression | [4][7] | ||
| Bcl-2/Bax ratio | Increased | [8] |
TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling; Bax: Bcl-2-associated X protein; Bcl-2: B-cell lymphoma 2; Cyto c: Cytochrome c; Apaf-1: Apoptotic protease activating factor 1
Key Signaling Pathways
The cardioprotective effects of this compound and Tanshinone IIA are mediated through the modulation of several key signaling pathways. These pathways are central to cellular processes such as apoptosis, inflammation, and oxidative stress.
Caption: Signaling pathway of this compound in cardiac protection.
Caption: Signaling pathway of Tanshinone IIA in cardiac protection.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.
Animal Model of Myocardial Infarction (LAD Ligation)
A common in vivo model to study myocardial infarction involves the ligation of the left anterior descending (LAD) coronary artery.[9][10][11][12][13]
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. The animals are anesthetized, and the surgical area is shaved and disinfected.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The LAD is identified and ligated with a suture. Successful ligation is confirmed by the immediate appearance of a pale ischemic area.
-
Reperfusion (for I/R models): For ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30 minutes) to allow blood flow to return to the ischemic tissue.
-
Post-operative Care: The chest is closed, and the animal is allowed to recover. Analgesics are administered to manage post-surgical pain.
Caption: Experimental workflow for LAD ligation model.
In Vitro Model of Hypoxia/Reoxygenation (H9c2 Cells)
The H9c2 cell line, derived from rat embryonic heart tissue, is widely used to model cardiac ischemia-reperfusion injury in vitro.[14][15][16][17][18]
-
Cell Culture: H9c2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Hypoxia: To induce hypoxia, the culture medium is replaced with a glucose-free and serum-free medium, and the cells are placed in a hypoxic chamber with a low oxygen concentration (e.g., 1% O2) for a specified duration (e.g., 10 hours).
-
Reoxygenation: Following the hypoxic period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation (e.g., 6 hours).
-
Treatment: this compound or Tanshinone IIA is typically added to the culture medium before or during the hypoxia/reoxygenation period.
Measurement of Myocardial Infarct Size
Triphenyltetrazolium chloride (TTC) staining is a standard method to differentiate between viable and infarcted myocardial tissue.[3][9]
-
Tissue Preparation: At the end of the experiment, the heart is excised and sliced into sections.
-
Staining: The heart slices are incubated in a TTC solution. Viable myocardium, containing active dehydrogenases, stains red, while the infarcted tissue remains pale.
-
Quantification: The stained slices are photographed, and the areas of the infarct, area at risk, and total left ventricle are measured using image analysis software. The infarct size is typically expressed as a percentage of the area at risk or the total left ventricle.
Assessment of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20][21][22][23]
-
Tissue/Cell Preparation: Heart tissue sections or cultured cells are fixed and permeabilized.
-
Labeling: The samples are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The labeled cells are visualized using fluorescence microscopy. The number of TUNEL-positive (apoptotic) cells is counted and often expressed as a percentage of the total number of cells.
Western Blotting for Apoptosis-Related Proteins
Western blotting is employed to quantify the expression levels of specific proteins involved in the apoptotic cascade.[24][25][26]
-
Protein Extraction: Proteins are extracted from heart tissue or cultured cells.
-
SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme or fluorophore.
-
Detection and Quantification: The protein bands are visualized, and their intensity is quantified using densitometry. The expression levels are often normalized to a loading control protein (e.g., β-actin).
Conclusion
Both this compound and Tanshinone IIA demonstrate significant cardioprotective effects by mitigating myocardial infarct size, reducing the release of cardiac enzymes, and inhibiting apoptosis. Their mechanisms of action converge on the inhibition of oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways such as PI3K/Akt and MAPK. While both compounds are promising therapeutic agents for cardiac diseases, the choice between them for a specific application may depend on the desired modulation of specific molecular targets. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate their relative potencies and therapeutic advantages.
References
- 1. Salvianolic acid B protects against myocardial ischaemia-reperfusion injury in rats via inhibiting high mobility group box 1 protein expression through the PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tanshinone IIA ameliorates myocardial ischemia/reperfusion injury in rats by regulation of NLRP3 inflammasome activation and Th17 cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tanshinone-IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tanshinone‑IIA inhibits myocardial infarct via decreasing of the mitochondrial apoptotic signaling pathway in myocardiocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tanshinone IIA confers protection against myocardial ischemia/reperfusion injury by inhibiting ferroptosis and apoptosis via VDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LAD-Ligation: A Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel and Efficient Model of Coronary Artery Ligation and Myocardial Infarction in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
- 13. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Propofol Ameliorates H9c2 Cells Apoptosis Induced by Oxygen Glucose Deprivation and Reperfusion Injury via Inhibiting High Levels of Mitochondrial Fusion and Fission [frontiersin.org]
- 16. H2 protects H9c2 cells from hypoxia/reoxygenation injury by inhibiting the Wnt/CX3CR1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The optimization conditions of establishing an H9c2 cardiomyocyte hypoxia/reoxygenation injury model based on an AnaeroPack System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 20. The magnitude and temporal dependence of apoptosis early after myocardial ischemia with or without reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. circ.ahajournals.org [circ.ahajournals.org]
- 22. clyte.tech [clyte.tech]
- 23. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidiabetic Effects of Isosalvianolic Acid B and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on the antidiabetic effects of Isosalvianolic acid B (also known as Salvianolic acid B) and the first-line diabetes medication, metformin. While direct studies on their synergistic effects are currently unavailable in the reviewed literature, this guide will present a side-by-side analysis of their individual efficacy and delve into their mechanisms of action to explore the potential for a combined therapeutic approach.
Comparative Efficacy in Preclinical Diabetes Models
This compound has demonstrated significant antidiabetic properties in various preclinical models, with effects comparable to metformin in key metabolic parameters. The following tables summarize the quantitative data from studies investigating the individual effects of this compound and metformin.
Table 1: Effects on Fasting Blood Glucose (FBG) and Glucose Tolerance in Diet-Induced Obese Mice
| Treatment Group | Fasting Blood Glucose (FBG) | Oral Glucose Tolerance Test (OGTT) - AUC |
| Model Control | Significantly higher than normal control | Significantly higher than normal control |
| This compound | Significantly reduced vs. model control (P < .05) | Significantly decreased vs. model control (P < .05) |
| Metformin | Significantly reduced vs. model control (P < .05) | Significantly decreased vs. model control (P < .05) |
AUC: Area Under the Curve. Data adapted from a study on diet-induced obese mice.[1] The study showed that both this compound and metformin treatments significantly decreased blood glucose levels at various time points after glucose administration.[1]
Table 2: Comparative Effects of Salvianolic Acid A (a related compound) and Metformin in Type 1 and Type 2 Diabetic Animal Models
| Parameter | Type 1 Diabetic Mice (14-day treatment) | Type 2 Diabetic Rats (4-week treatment) |
| 24-h Food and Water Intake | ||
| Salvianolic Acid A | Markedly reduced, stronger effect than metformin | Markedly reduced |
| Metformin | Reduced | Reduced |
| Fasting Blood Glucose (FBG) | ||
| Salvianolic Acid A | Mild hypoglycemic effect (~16% decrease) | Significantly lowered in a dose-dependent manner |
| Metformin | Mild hypoglycemic effect | Significantly lowered |
| Fed Blood Glucose | ||
| Salvianolic Acid A | Significantly lowered, slightly stronger than metformin | Significantly lowered in a dose-dependent manner |
| Metformin | Significantly lowered | Significantly lowered |
| Glycosylated Hemoglobin (HbA1c) | ||
| Salvianolic Acid A | Not reported in this model | Markedly reduced |
| Metformin | Not reported in this model | Markedly reduced |
Data adapted from a study by Qiang et al. (2015) on Salvianolic Acid A.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols from key studies cited in this guide.
Protocol 1: Evaluation of Antidiabetic Effects in Diet-Induced Obese Mice[1]
-
Animal Model: High-fat diet (HFD)-induced obese mice.
-
Treatment Groups:
-
Normal Control
-
Model Control (HFD)
-
This compound-treated group
-
Metformin-treated group
-
-
Drug Administration: this compound and metformin were administered for the specified duration of the study. Dosages are as reported in the original study.
-
Fasting Blood Glucose (FBG) Measurement: Blood samples were collected from the tail vein after a period of fasting, and glucose levels were measured using a glucometer.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, mice were orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels were measured at 0, 30, 60, and 120 minutes post-glucose administration. The Area Under the Curve (AUC) was calculated to assess glucose tolerance.
Protocol 2: Induction of Diabetes and Drug Treatment in Rodent Models[2][3][4][5]
-
Type 1 Diabetes Model (Alloxan-induced):
-
Animals (e.g., mice) were administered alloxan to induce pancreatic β-cell destruction.
-
Diabetes was confirmed by measuring blood glucose levels.
-
-
Type 2 Diabetes Model (Zucker Diabetic Fatty Rats):
-
Genetically predisposed obese rats that develop insulin resistance and hyperglycemia were used.[3]
-
-
Type 2 Diabetes Model (High-Fat Diet and Streptozotocin):
-
Rats were fed a high-fat diet to induce insulin resistance, followed by a low dose of streptozotocin to induce partial β-cell dysfunction.[4]
-
-
Drug Administration:
-
Biochemical Analysis:
Mechanisms of Action and Potential for Synergy
Both this compound and metformin exert their antidiabetic effects through multiple signaling pathways. Understanding these mechanisms is key to postulating a synergistic interaction.
This compound: Signaling Pathways
This compound has been shown to improve glucose and lipid metabolism through various mechanisms, including the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] It also exhibits anti-inflammatory and antioxidant properties that are beneficial in the context of diabetes.[7]
Caption: Signaling pathways of this compound.
Metformin: Signaling Pathways
Metformin's primary mechanism of action is the activation of AMPK in the liver, leading to reduced hepatic glucose production. It also enhances insulin sensitivity in peripheral tissues.
Caption: Primary signaling pathway of Metformin.
Proposed Synergistic Mechanism of Action
Although not yet experimentally verified, a synergistic effect between this compound and metformin is plausible due to their convergent activation of the AMPK pathway. A combination therapy could potentially lead to a more robust and sustained AMPK activation in various tissues, resulting in enhanced glucose uptake, reduced hepatic glucose production, and improved lipid metabolism beyond the effects of either agent alone.
References
- 1. researchgate.net [researchgate.net]
- 2. karger.com [karger.com]
- 3. Effects of salvianolic acid A on intestinal microbiota and lipid metabolism disorders in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activities of salvianolic acid B from Salvia miltiorrhiza on type 2 diabetes induced by high-fat diet and streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidiabetic potential of salvianolic acid B in multiple low-dose streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salvianolic Acid B Alleviates High Glucose-Induced Vascular Smooth Muscle Cell Inflammation by Upregulating the miR-486a-5p Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antioxidant effects of Isosalvianolic acid B against a known standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Isosalvianolic acid B against the well-established antioxidant standard, Vitamin C. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel antioxidant compounds.
Introduction to this compound
This compound, also known as Salvianolic acid B, is a potent water-soluble antioxidant derived from Salvia miltiorrhiza, a plant widely used in traditional medicine.[1] Its robust free radical scavenging ability is attributed to the presence of multiple phenolic hydroxyl groups in its chemical structure.[1] This compound has garnered significant interest in the scientific community for its potential therapeutic applications in conditions associated with oxidative stress.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been quantitatively benchmarked against Vitamin C using standard in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of free radicals, is a key metric for this comparison. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound | Vitamin C (Ascorbic Acid) | Reference |
| DPPH Radical Scavenging | Higher scavenging activity than Vitamin C | Standard Antioxidant | |
| ABTS Radical Scavenging | Higher scavenging activity than Vitamin C | Standard Antioxidant | |
| Superoxide Anion Radical Scavenging | Higher scavenging activity than Vitamin C | Standard Antioxidant | |
| Hydroxyl Radical Scavenging | Higher scavenging activity than Vitamin C | Standard Antioxidant |
Studies have demonstrated that this compound exhibits superior scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS), superoxide anion, and hydroxyl radicals when compared to Vitamin C. In the ABTS radical assay, the antioxidant capacity of this compound, expressed as Vitamin C Equivalent Antioxidant Capacity (VCEAC), was found to be significantly higher than that of Vitamin C itself.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable DPPH radical, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of various concentrations of this compound or the standard (Vitamin C) in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 1.0 mL of the ABTS•+ working solution to 10 µL of various concentrations of this compound or the standard (Trolox or Vitamin C).
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 or TEAC Determination: The antioxidant activity can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Mechanism of Action
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes.
Figure 1. Signaling pathway of this compound's antioxidant effect.
Experimental Workflow
The general workflow for validating the antioxidant effects of a test compound like this compound against a known standard is depicted below.
Figure 2. General experimental workflow for antioxidant assays.
Conclusion
The available evidence strongly suggests that this compound is a more potent antioxidant than Vitamin C in several in vitro radical scavenging assays. Its ability to not only directly neutralize free radicals but also to enhance the endogenous antioxidant defense system through the Nrf2 pathway makes it a compelling candidate for further investigation in the development of novel therapeutic strategies against oxidative stress-related diseases. The provided experimental protocols and workflow diagrams serve as a practical guide for researchers seeking to validate and expand upon these findings.
References
A Comparative Analysis of Isosalvianolic Acid B and Other Potent Natural Antioxidants
In the ever-evolving landscape of drug discovery and development, the quest for potent and safe natural antioxidants continues to be a focal point for researchers. This guide provides a comprehensive comparative analysis of Isosalvianolic acid B against a selection of well-researched natural antioxidants: Rosmarinic acid, Curcumin, Quercetin, and Epigallocatechin gallate (EGCG). This report is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their antioxidant capacities, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of these compounds has been evaluated using various in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | ORAC (µmol TE/g) |
| This compound | 2.71[1] | 1.43[2] | Data not readily available in direct comparative studies |
| Rosmarinic acid | ~3.6 (equivalent to 1.3 µg/mL)[1] | Data not readily available in direct comparative studies | Data not readily available in direct comparative studies |
| Curcumin | 53[3] | 18.54 µg/mL | 9,500 - 1,500,000 |
| Quercetin | Varies significantly across studies | Varies significantly across studies | Data not readily available in direct comparative studies |
| EGCG | ~5.7 (equivalent to 2.6 µg/mL) | ~4.5 (equivalent to 2.1 µg/mL) | ~1573 units/g (matcha)[4] |
Note: The IC50 and ORAC values presented in this table are compiled from various studies. Direct comparison should be made with caution as experimental conditions can vary between studies.
Mechanisms of Action: Modulation of the Nrf2 Signaling Pathway
A common mechanistic thread among these potent natural antioxidants is their ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
This compound
This compound exerts its antioxidant effects in part by activating the Nrf2 signaling pathway. This activation leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). Furthermore, by activating the Nrf2 pathway, this compound can inhibit the NLRP3 inflammasome, thereby reducing inflammation associated with oxidative stress.
Caption: this compound activates the Nrf2 pathway.
Rosmarinic Acid
Rosmarinic acid has been shown to activate the Nrf2/Antioxidant Response Element (ARE) signaling pathway through multiple mechanisms. One notable mechanism involves the targeting of ubiquitin-specific peptidase 15 (USP15), which leads to the suppression of Keap1, a negative regulator of Nrf2. This allows for Nrf2 translocation to the nucleus and subsequent activation of antioxidant genes. Another identified pathway involves the miR-25-3p/SIRT6 axis.
Caption: Rosmarinic acid activates Nrf2 by targeting USP15.
Curcumin
Curcumin, the active compound in turmeric, is a well-established activator of the Nrf2 pathway. It directly interacts with Keap1 by binding to its cysteine residues (specifically Cys151), which leads to a conformational change in Keap1 and the subsequent release and nuclear translocation of Nrf2. This results in the upregulation of a wide array of antioxidant enzymes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]
Caption: Curcumin activates Nrf2 by interacting with Keap1.
Quercetin
Quercetin, a flavonoid found in many fruits and vegetables, modulates the Nrf2 pathway through the involvement of upstream signaling kinases, particularly Mitogen-Activated Protein Kinases (MAPK) such as p38 and ERK, as well as the PI3K/Akt pathway.[7] These kinases can phosphorylate Nrf2, leading to its stabilization and nuclear accumulation, thereby enhancing the antioxidant response.
Caption: Quercetin activates Nrf2 via MAPK and PI3K/Akt pathways.
Epigallocatechin Gallate (EGCG)
EGCG, the major catechin in green tea, activates the Nrf2/HO-1 signaling pathway to exert its antioxidant effects. This can be mediated, at least in some contexts, through the activation of upstream kinases like p38 MAPK, which in turn can lead to the phosphorylation and activation of Nrf2.[8]
Caption: EGCG activates the Nrf2/HO-1 pathway, partly via p38 MAPK.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment and comparison of antioxidant activities. Below are detailed methodologies for the DPPH, ABTS, and ORAC assays.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Reaction: Add a specific volume of the sample or standard solution to the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.
Caption: Workflow for the ABTS radical cation decolorization assay.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) in the same solvent used for dilution.
-
Reaction: Add a specific volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Protocol:
-
Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and the test compound/standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Reaction Setup: In a microplate, add the fluorescent probe and the antioxidant sample or standard.
-
Incubation: Incubate the plate at 37°C for a short period.
-
Initiation of Reaction: Add the AAPH solution to each well to initiate the radical generation and the subsequent decay of fluorescence.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein) at regular intervals over a period of time (e.g., 60-90 minutes).
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is then expressed as Trolox equivalents (TE).
Conclusion
This compound stands as a potent natural antioxidant, demonstrating strong radical scavenging activity, comparable and in some cases superior to other well-known antioxidants like curcumin and EGCG. Its mechanism of action, like the other compounds discussed, involves the modulation of the critical Nrf2 signaling pathway, highlighting a common strategy employed by these structurally diverse molecules to combat oxidative stress. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel antioxidant compounds. For researchers and drug development professionals, a deeper understanding of the comparative efficacy and mechanisms of these natural antioxidants is crucial for the development of new therapeutic strategies against a host of diseases rooted in oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin Supports Antioxidant Status through the Nrf2 Pathway [casi.org]
- 6. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of Isosalvianolic Acid B's Anti-Fibrotic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-fibrotic activity of Isosalvianolic acid B against other notable anti-fibrotic agents. The data presented is collated from various preclinical studies, offering a comprehensive overview of its efficacy across different models of tissue fibrosis. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development.
Comparative Analysis of Anti-Fibrotic Efficacy
The following tables summarize the quantitative data from in vivo studies, comparing the anti-fibrotic effects of this compound with Pirfenidone and Nintedanib in liver, pulmonary, and renal fibrosis models, as well as with Bufalin and Lycorine in cardiac fibrosis models.
Liver Fibrosis Model: Carbon Tetrachloride (CCl4)-Induced Injury in Mice
| Compound | Dosage | Treatment Duration | Key Efficacy Endpoints | Quantitative Results |
| This compound | 20 mg/kg/day | 8 weeks | Hepatic Hydroxyproline Content | Reduced by ~45% vs. CCl4 group |
| α-SMA Expression (IHC) | Significantly decreased | |||
| Sirius Red Staining | Markedly reduced collagen deposition | |||
| Pirfenidone | 250 mg/kg/day | 8 weeks | α-SMA Expression (Western Blot) | Reduced by ~50% vs. CCl4 group[1] |
| Collagen Deposition (Sirius Red) | Significantly decreased[1] | |||
| Fibrogenic Gene Expression (mRNA) | Inhibited[1] | |||
| Nintedanib | 30 mg/kg/day | 3 weeks | Hepatic Collagen Content | Significantly reduced (p < 0.001)[2] |
| Hepatic Fibrosis Score | Significantly reduced (p < 0.001)[2] | |||
| Myeloperoxidase (MPO) Activity | Significantly reduced (p < 0.01)[2] |
Pulmonary Fibrosis Model: Bleomycin-Induced Injury in Mice
| Compound | Dosage | Treatment Duration | Key Efficacy Endpoints | Quantitative Results |
| This compound | 5, 10, 15 mg/kg/day | 30 days | Lung Hydroxyproline Content | Dose-dependent reduction[3][4][5] |
| Ashcroft Fibrosis Score | Significantly reduced | |||
| Inflammatory Cell Infiltration | Inhibited[3][4][5] | |||
| Pirfenidone | 200 mg/kg, twice daily | 15 days | Lung Hydroxyproline Content | Reduced by ~20% vs. Bleomycin group[6] |
| Ashcroft Fibrosis Score | Significantly reduced from 5.02 to 2.35 at day 49[7] | |||
| Lymphocyte Count in BALF | Reduced by ~80%[6] | |||
| Nintedanib | 50 mg/kg/day | 21 days | Ashcroft Fibrosis Score | Significantly lower vs. Bleomycin group[8] |
| Collagen-1 Expression (IHC) | Markedly decreased[8] | |||
| Lung Injury Score | Significantly lower at days 14 and 21[8] |
Renal Fibrosis Model: Unilateral Ureteral Obstruction (UUO) in Mice
| Compound | Dosage | Treatment Duration | Key Efficacy Endpoints | Quantitative Results |
| This compound | Not specified | Not specified | Collagen Deposition (Masson's Trichrome) | Reduced by 34.7% in UUO mice[9] |
| α-SMA Expression | Significantly downregulated[10] | |||
| E-cadherin Expression | Significantly upregulated[10] | |||
| Pirfenidone | 500 mg/kg/day (in feed) | 21 days | Collagen Content (Hydroxyproline) | Suppressed the increase significantly[11] |
| Collagen Type I and IV mRNA | Expression inhibited[11] | |||
| TGF-β mRNA | Increase was suppressed[11] | |||
| Nintedanib | Not specified | 7 days | α-SMA, Collagen I, Fibronectin | Attenuated expression[12] |
| Phosphorylation of PDGFRβ, FGFR1/2, VEGFR2 | Blocked UUO-induced phosphorylation[13] | |||
| Macrophage Infiltration | Inhibited[13] |
Cardiac Fibrosis Models
| Compound | Model | Dosage | Treatment Duration | Key Efficacy Endpoints | Quantitative Results |
| Bufalin | Angiotensin II-induced | Not specified | 2 weeks | Collagen Deposition (Picrosirius Red) | Significantly reduced interstitial and perivascular fibrosis[14] |
| Lycorine | Isoproterenol-induced | 5 mg/kg/day | 4 weeks | Collagen I and III Expression | Significantly decreased at both mRNA and protein levels[15][16] |
| Fibrotic Area (Masson's Trichrome) | Significantly reduced[15][16] |
Experimental Protocols
Detailed methodologies for the key in vivo fibrosis models are provided below.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer a 10% solution of CCl4 in olive oil via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight. Injections are typically given twice a week for a period of 4-8 weeks to induce significant fibrosis.
-
Treatment: this compound or comparator compounds are administered daily via oral gavage or i.p. injection, starting from the first week of CCl4 administration and continuing for the duration of the study. A vehicle control group receives the solvent used to dissolve the test compounds.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and liver tissues are harvested.
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's Trichrome, or Picrosirius Red for collagen deposition.
-
Biochemical Analysis: Hepatic hydroxyproline content is measured as an indicator of total collagen. Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are determined to assess liver injury.
-
Immunohistochemistry/Western Blot: Expression of fibrotic markers such as α-SMA and Collagen I is quantified.
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: A single intratracheal instillation of bleomycin sulfate (1-3 mg/kg) dissolved in sterile saline is administered to anesthetized mice.
-
Treatment: Daily administration of this compound or comparator compounds is initiated either on the same day as bleomycin instillation (prophylactic model) or after a certain period (e.g., 7-14 days) when fibrosis is established (therapeutic model).
-
Endpoint Analysis: Mice are typically sacrificed 14, 21, or 28 days post-bleomycin administration.
-
Histology: Lung sections are stained with H&E and Masson's Trichrome. The severity of fibrosis is often scored using the Ashcroft scoring system.[7][17]
-
Biochemical Analysis: Total lung hydroxyproline content is measured to quantify collagen deposition. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts and cytokine levels.
-
Immunohistochemistry/Western Blot: Expression of α-SMA, Collagen I, and other relevant markers is assessed.
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Under anesthesia, the left ureter is exposed through a flank incision and completely ligated at two points with silk sutures. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Treatment: Administration of this compound or comparator compounds typically begins on the day of surgery and continues for the duration of the experiment.
-
Endpoint Analysis: Kidneys are harvested at various time points, commonly 7, 14, or 21 days post-ligation.
-
Histology: Kidney sections are stained with H&E, Masson's Trichrome, or Picrosirius Red to assess tubular injury, interstitial inflammation, and collagen deposition.
-
Immunohistochemistry/Western Blot: The expression of fibrotic markers such as α-SMA, fibronectin, and Collagen I is quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anti-fibrotic action of this compound and a general experimental workflow for in vivo validation.
Caption: TGF-β/Smad signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for in vivo validation of anti-fibrotic compounds.
References
- 1. The anti-fibrotic drug pirfenidone inhibits liver fibrosis by targeting the small oxidoreductase glutaredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amelioration of bleomycin induced pulmonary fibrosis by administration of Salvianolic acid B in mice | Veterinaria Italiana [veterinariaitaliana.izs.it]
- 4. distantreader.org [distantreader.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Nintedanib Inhibits Endothelial Mesenchymal Transition in Bleomycin-Induced Pulmonary Fibrosis via Focal Adhesion Kinase Activity Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salvianolic acid B attenuates renal interstitial fibrosis by regulating the HPSE/SDC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Inhibition of Renal Fibrosis by Nintedanib and Gefitinib in a Murine Model of Obstructive Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nintedanib, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Lycorine ameliorates isoproterenol-induced cardiac dysfunction mainly via inhibiting inflammation, fibrosis, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Isosalvianolic Acid B: A Comparative Guide to its Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Isosalvianolic acid B, also known as Salvianolic acid B, is a potent, water-soluble polyphenolic compound derived from Salvia miltiorrhiza (Danshen), a herb widely used in traditional Chinese medicine.[1][2][3][4][5] In recent years, it has garnered significant scientific interest for its broad spectrum of pharmacological activities.[4][5][6] Preclinical studies have demonstrated its therapeutic potential across a range of diseases, primarily attributed to its robust anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][4][5][7][8] This guide provides a cross-study comparison of the therapeutic effects of this compound, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further research and drug development.
Quantitative Comparison of Therapeutic Effects
The efficacy of this compound has been evaluated in numerous preclinical models. The following tables summarize the key quantitative data from these studies, offering a comparative overview of its effects in neurological disorders, cardiovascular diseases, and cancer.
Table 1: Neuroprotective Effects of this compound
| Disease Model | Cell/Animal Model | Treatment Protocol | Key Findings | Reference |
| Alzheimer's Disease | SH-SY5Y-APPsw cells | 10 μM Sal B | Significantly reduced Aβ40 and Aβ42 levels by inhibiting BACE1. | [1] |
| Alzheimer's Disease | PC12 neuronal cells | 10 nmol/L Sal B | Substantially decreased Aβ42 fibrillation and its neurotoxic effects. | [1][3] |
| Alzheimer's Disease | 5xFAD transgenic mice | 20 mg/kg/day Sal B (i.g.) for 3 months | Ameliorated retinal deficits by downregulating BACE1 and Aβ generation. | [9] |
| Cerebral Ischemia/Reperfusion | MCAO model rats | Not specified | Reduced infarct size and enhanced neurological recovery. | [1][2] |
| Cerebral Ischemia/Reperfusion | Mice | 22.5 mg/kg Sal B | Decreased MDA and NOS activity; increased SOD activity and T-AOC in the pallium. Rescued neuronal loss and promoted Bcl-2 expression. | [10] |
| Parkinson's Disease | 6-OHDA-induced SH-SY5Y cells | 0.1-10 μM Sal B | Attenuated the decrease in mitochondrial membrane potential and the increase in intracellular Ca2+. | [3] |
Table 2: Cardioprotective Effects of this compound
| Disease Model | Cell/Animal Model | Treatment Protocol | Key Findings | Reference |
| Myocardial Ischemia/Reperfusion | Rat model | Not specified | Reduced infarct size, LDH leakage, and cardiomyocyte apoptosis. | [7][11][12] |
| Myocardial Ischemia/Reperfusion | Diabetic rats | Not specified | Improved cardiac hemodynamics and reduced LDH activity. | [11] |
| Atherosclerosis | LDLR-/- mice | Not specified | Reduced atherosclerotic lesion area, lipid deposition, and plaque size. Decreased TC, TG, and LDL levels. | [5][13] |
| High Glucose-induced Oxidative Stress | INS-1 cells | Not specified | Significantly reduced intracellular ROS and MDA levels. | [11] |
| Cisplatin-induced Cardiotoxicity | Mice | Not specified | Mitigated cardiac damage and oxidative stress via activation of the Nrf2 signaling pathway. | [6] |
Table 3: Anti-Cancer Effects of this compound
| Cancer Type | Cell Line | Treatment Protocol | Key Findings | Reference |
| Colon Cancer | HCT116 cells | Not specified | Induced autophagy and inhibited cell proliferation by inhibiting the Akt/mTOR signaling pathway. | [4] |
| Colon Cancer | MC38 tumor-bearing mice | 10 and 20 mg/kg Sal B | Tumor suppression rates of 43.4% and 63.2%, respectively. | [4] |
| Breast Cancer | MCF-7 cells | Not specified | Dose-dependently induced apoptosis. | [14] |
| Osteosarcoma | MG63 cells | 5 µM Sal B | 72.62% inhibition of cell proliferation. | [15] |
| Gastric Cancer | AGS/DDP (DDP-resistant) cells | Not specified | Reduced resistance to cisplatin by regulating proliferation, EMT, and apoptosis via the AKT/mTOR pathway. | [14] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. Its ability to simultaneously target multiple pathways underlies its pleiotropic pharmacological effects.
Anti-Inflammatory Signaling
This compound has been shown to potently suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[1][13][16] It can also inhibit the TLR4/MyD88/NF-κB and TLR4-mediated p38-MAPK signaling pathways.[1][8]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways by this compound.
Antioxidant and Cytoprotective Signaling
A key mechanism underlying the antioxidant effects of this compound is the activation of the Nrf2 pathway.[1][6] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Cell Survival and Anti-Apoptotic Signaling
This compound promotes cell survival and inhibits apoptosis through the activation of the PI3K/Akt signaling pathway.[1][7][11] This pathway is crucial for regulating cell growth, proliferation, and survival in various cell types.
Caption: Modulation of the PI3K/Akt cell survival pathway by this compound.
Experimental Protocols
The following sections detail the typical methodologies employed in the studies cited in this guide. These protocols provide a framework for designing and interpreting experiments aimed at evaluating the therapeutic effects of this compound.
In Vitro Assays
-
Cell Culture: Human cell lines such as SH-SY5Y (neuroblastoma), PC12 (pheochromocytoma), HCT116 (colon cancer), and primary cultured cells are commonly used. Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assessment of Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24-48 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. After treatment with this compound and an inducing agent (e.g., H2O2), cells are incubated with DCFH-DA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., BACE1, NF-κB, Akt, Nrf2, Bcl-2, Bax) and a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or tissue homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Animal Models
-
Middle Cerebral Artery Occlusion (MCAO) Model of Stroke: Rodents (rats or mice) are anesthetized, and the middle cerebral artery is occluded for a specific duration (e.g., 90 minutes) followed by reperfusion. This compound is typically administered intravenously or intraperitoneally before or after the ischemic insult. Neurological deficits are scored, and infarct volume is measured by TTC staining.
-
Alzheimer's Disease Mouse Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), such as the 5xFAD model, are commonly used.[9] this compound is administered orally or via intraperitoneal injection for several weeks or months. Cognitive function is assessed using behavioral tests like the Morris water maze. Brain tissue is analyzed for amyloid plaque deposition, neuroinflammation, and levels of key proteins.
-
Xenograft Tumor Models: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice). Once tumors are established, mice are treated with this compound (e.g., via intraperitoneal injection). Tumor volume is measured regularly, and at the end of the study, tumors are excised for histological and molecular analysis.[17]
Typical Experimental Workflow
The following diagram illustrates a general workflow for investigating the therapeutic potential of this compound, from initial in vitro screening to in vivo validation.
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
The compiled data strongly support the therapeutic potential of this compound across a spectrum of preclinical disease models. Its multifaceted mechanism of action, targeting key pathways involved in inflammation, oxidative stress, and apoptosis, makes it a promising candidate for further drug development. This guide provides a comprehensive, data-driven overview to aid researchers in designing future studies and exploring the full therapeutic utility of this remarkable natural compound. While the preclinical evidence is compelling, further investigation into its clinical efficacy, safety, and bioavailability in humans is warranted.[1][2]
References
- 1. Frontiers | Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases [frontiersin.org]
- 2. Preclinical and experimental evidence of salvianolic acid B in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Progress of Research on Neurodegenerative Diseases of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes [mdpi.com]
- 6. Frontiers | Salvianolic acid B: a promising cardioprotective agent [frontiersin.org]
- 7. Frontiers | Protective effect of salvianolic acid B against myocardial ischemia/reperfusion injury: preclinical systematic evaluation and meta-analysis [frontiersin.org]
- 8. Frontiers | Pharmacological Effects of Salvianolic Acid B Against Oxidative Damage [frontiersin.org]
- 9. Salvianolic acid B ameliorates retinal deficits in an early-stage Alzheimer’s disease mouse model through downregulating BACE1 and Aβ generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant effect of salvianolic acid B on hippocampal CA1 neurons in mice with cerebral ischemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salvianolic acids and its potential for cardio-protection against myocardial ischemic reperfusion injury in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular Effects of Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effect of Salvianolic acid B against atherosclerosis: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Salvianolic acid B from Salvia miltiorrhiza bunge: A potential antitumor agent [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Salvianolic Acid B Suppresses Inflammatory Mediator Levels by Downregulating NF-κB in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Possible applications of salvianolic acid B against different cancers - PMC [pmc.ncbi.nlm.nih.gov]
Isosalvianolic Acid B as a Potent Adjuvant in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance the efficacy of conventional chemotherapy and mitigate its associated toxicities. Isosalvianolic acid B (Salvianolic acid B, Sal B), a potent antioxidant and bioactive compound derived from Salvia miltiorrhiza, has emerged as a promising candidate for adjuvant cancer treatment. This guide provides a comprehensive comparison of the performance of this compound in combination with standard chemotherapeutic agents, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Synergistic Efficacy with Chemotherapy: Quantitative Data Overview
This compound has demonstrated significant synergistic effects when combined with traditional chemotherapy drugs such as cisplatin and doxorubicin across various cancer cell lines. This synergy is characterized by a marked reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent, leading to enhanced cancer cell death at lower, less toxic doses.
In Vitro Cytotoxicity
The combination of this compound with chemotherapy has been shown to be more effective at inhibiting cancer cell proliferation than either agent alone. The following table summarizes the IC50 values from various studies, highlighting the chemosensitizing effect of this compound.
| Cancer Type | Cell Line | Treatment | IC50 (Chemotherapy Alone) | IC50 (Chemotherapy in Combination with Sal B/A) | Fold-change in Chemosensitivity | Reference |
| Non-Small Cell Lung Cancer | A549/DDP (Cisplatin-resistant) | Cisplatin + Salvianolic acid A | 34.15 µg/mL | 2.51 µg/mL | ~13.6 | [1][2] |
| Breast Cancer | MCF-7 | Doxorubicin + Salvianolic acid A* | Not specified | Sensitized 10-fold at 12 µM SAA | 10 | [1] |
| Breast Cancer | MCF-7 | Salvianolic acid B | 4.5 - 4.9 mg/mL (at 24-72h) | Not Applicable | Not Applicable | [3] |
| Head and Neck Squamous Cell Carcinoma | JHU-013 | Celecoxib + Salvianolic acid B | Not specified | Significant enhancement of growth inhibition | Not specified | [1] |
*Note: Some studies utilize Salvianolic acid A (SAA), a closely related compound with similar properties. Data is included for comparative purposes.[1]
In Vivo Tumor Growth Inhibition
Preclinical studies using animal models have corroborated the in vitro findings, demonstrating that the combination of this compound and chemotherapy leads to a more significant reduction in tumor volume and growth compared to monotherapy.
| Cancer Type | Animal Model | Treatment | Tumor Volume/Weight Reduction (Combination vs. Control) | Tumor Volume/Weight Reduction (Combination vs. Chemo Alone) | Reference |
| Glioma | U87 Xenograft | Salvianolic acid B (80 mg/kg) | Significant reduction in tumor volume | Not specified | [1] |
| Breast Cancer | MDA-MB-231 Xenograft | Salvianolic acid B | Inhibition of tumor growth | Not specified | [4] |
| Colon Cancer | MC38 Inoculated Mice | Salvianolic acid B (10 mg/kg) | 43.4% tumor suppression | Not specified | [5] |
| Colon Cancer | MC38 Inoculated Mice | Salvianolic acid B (20 mg/kg) | 63.2% tumor suppression | Not specified | [5] |
Modulation of Key Signaling Pathways
This compound exerts its synergistic effects by modulating critical signaling pathways that are often dysregulated in cancer and contribute to chemoresistance. The primary pathways implicated are the PI3K/Akt/mTOR and NF-κB pathways.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers and a key mechanism of resistance to chemotherapy. This compound, in combination with chemotherapy, has been shown to inhibit this pathway, thereby re-sensitizing cancer cells to the cytotoxic effects of the drugs.[1][6][7]
Below is a diagram illustrating the inhibitory effect of the combination therapy on the PI3K/Akt/mTOR signaling cascade.
The NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its constitutive activation in cancer cells contributes to chemoresistance by upregulating anti-apoptotic proteins. This compound has been shown to suppress the activation of NF-κB, leading to a decrease in the expression of its downstream targets and promoting apoptosis.[1][8]
The following diagram illustrates the mechanism by which this compound inhibits the NF-κB pathway.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapy on cancer cell lines.[9][10]
Materials:
-
Cancer cell line of interest
-
96-well microplates
-
Complete culture medium
-
This compound (Sal B)
-
Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of the chemotherapeutic agent alone, this compound alone, and in combination. Include a vehicle-treated control group.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
The following diagram outlines the workflow for the MTT assay.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the expression levels of key proteins in the PI3K/Akt/mTOR and NF-κB signaling pathways.[11][12][13]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-NF-κB p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The collective evidence strongly suggests that this compound is a highly promising adjuvant agent for cancer chemotherapy. Its ability to synergistically enhance the efficacy of conventional drugs, reverse chemoresistance, and modulate key oncogenic signaling pathways provides a strong rationale for its further development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to advance cancer therapeutics. Future clinical trials are warranted to translate these preclinical findings into effective combination therapies for cancer patients.
References
- 1. Salvianolic acid A & B: potential cytotoxic polyphenols in battle against cancer via targeting multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvianolic acid A reverses cisplatin resistance in lung cancer A549 cells by targeting c-met and attenuating Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salvianolic Acid B Slows the Progression of Breast Cancer Cell Growth via Enhancement of Apoptosis and Reduction of Oxidative Stress, Inflammation, and Angiogenesis | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Salvianolic Acid B: A Review of Pharmacological Effects, Safety, Combination Therapy, New Dosage Forms, and Novel Drug Delivery Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. AKT/mTOR signaling pathway is involved in salvianolic acid B-induced autophagy and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salvianolic acid B in cancer therapy: pharmacokinetic profile, anticancer mechanisms and translational potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Head-to-head comparison of different Isosalvianolic acid B extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of Isosalvianolic acid B from its natural source, primarily Salvia miltiorrhiza (Danshen), is a critical first step. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique based on desired yield, purity, efficiency, and environmental impact.
This compound, a potent antioxidant and cardio-protective compound, has garnered significant attention in pharmacological research. The choice of extraction method directly impacts the quality and quantity of the final product. This comparison covers conventional and modern techniques, including Ultrasound-Assisted Extraction (UAE), High-Speed Counter-Current Chromatography (HSCCC), Microwave-Assisted Extraction (MAE), Macroporous Resin Chromatography, and Supercritical Fluid Extraction (SFE).
Quantitative Data Summary
The following table summarizes the performance of different extraction and purification methods for this compound based on reported experimental data.
| Extraction Method | Starting Material | Yield | Purity | Key Parameters | Reference |
| Ultrasound-Assisted Extraction (UAE) | Salvia miltiorrhiza root | 33.93 mg/g | Not specified in study | 45 Hz frequency, 60% ethanol, 30°C, 25 min, 20:1 solvent-to-material ratio | [1] |
| Conventional Refluxing | Salvia miltiorrhiza root | 28.76 mg/g | Not specified in study | Higher temperature, longer time | [1] |
| High-Performance Counter-Current Chromatography (HPCCC) | Crude extract (1.5 g) | 475 mg | 96.1% | Solvent system: hexane-ethyl acetate-methanol-acetic acid-water (1:5:1.5:0.00596:5, v/v) | [2] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract (260 mg) | 32.09 mg | 97.43% | Solvent system: n-hexane-ethyl acetate-methanol-water (3:6:6:10, v/v/v/v) | [3] |
| Counter-Current Chromatography | Crude extract (285 mg) | 108 mg | 95.5% | Solvent system: 36% (w/w) n-propanol/8% (w/w) phosphate system | [4] |
| Microwave-Assisted Extraction (MAE) | Salvia miltiorrhiza root | Higher than conventional methods | Not specified in study | Water as solvent, optimized parameters | [5] |
| Macroporous Resin Chromatography | Crude extract | Not specified in study | 85.50% | D101 resin, 70% ethanol elution | [6] |
Experimental Workflows
The following diagrams illustrate the general workflows for the discussed extraction and purification methods.
Detailed Experimental Protocols
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency in a shorter time and at lower temperatures compared to conventional methods.[1]
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
60% (v/v) aqueous ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Weigh a known amount of powdered Salvia miltiorrhiza root and place it in an extraction vessel.
-
Add 60% aqueous ethanol at a solvent-to-material ratio of 20:1 (mL/g).
-
Place the vessel in an ultrasonic bath and sonicate at a frequency of 45 Hz for 25 minutes, maintaining the temperature at 30°C.
-
After extraction, separate the solid material from the liquid extract by filtration or centrifugation.
-
Concentrate the liquid extract using a rotary evaporator to obtain the crude extract containing this compound.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is highly effective for the purification of target compounds from crude extracts.
Materials and Equipment:
-
Crude extract of Salvia miltiorrhiza
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a ratio of 3:6:6:10, v/v/v/v)[3]
-
HPLC system for purity analysis
Protocol:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents and allowing them to separate.
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Dissolve the crude extract in a small volume of the two-phase solvent system.
-
Inject the sample solution into the HSCCC instrument.
-
Pump the mobile phase (typically the lower phase) through the column at a specific flow rate while the column is rotating at a set speed.
-
Collect the fractions as they elute from the column.
-
Analyze the collected fractions by HPLC to identify those containing this compound at the desired purity.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption.[5][7]
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Extraction solvent (e.g., water or ethanol)
-
Microwave extraction system
-
Filter paper or centrifuge
-
Rotary evaporator
Protocol:
-
Place a known amount of powdered Salvia miltiorrhiza root into the microwave extraction vessel.
-
Add the chosen extraction solvent at a predetermined solvent-to-material ratio.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a set power and for a specific duration. These parameters should be optimized for maximum yield.
-
After extraction, allow the vessel to cool before opening.
-
Separate the solid residue from the liquid extract by filtration.
-
Concentrate the extract using a rotary evaporator to obtain the crude product.
Macroporous Resin Chromatography
This technique is primarily used for the purification and enrichment of this compound from crude extracts. It relies on the adsorption of the target compound onto a resin, followed by elution with a suitable solvent.
Materials and Equipment:
-
Crude extract of Salvia miltiorrhiza
-
Macroporous resin (e.g., D101)
-
Chromatography column
-
Elution solvent (e.g., 70% ethanol)
-
HPLC system for analysis
Protocol:
-
Pre-treat the macroporous resin by washing it with ethanol and then water to remove any impurities.
-
Pack the resin into a chromatography column.
-
Dissolve the crude extract in water and load it onto the column.
-
Wash the column with deionized water to remove impurities that do not adsorb to the resin.
-
Elute the adsorbed compounds with a stepwise or gradient of ethanol-water mixtures. For this compound, 70% ethanol is often effective.
-
Collect the eluate in fractions.
-
Analyze the fractions by HPLC to identify those containing high-purity this compound.
-
Combine the desired fractions and remove the solvent.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned to selectively extract specific compounds. SFE is considered a "green" technology due to the use of non-toxic and environmentally benign CO2.
Materials and Equipment:
-
Dried and powdered roots of Salvia miltiorrhiza
-
Supercritical fluid extractor
-
High-purity CO2
-
Co-solvent (e.g., ethanol)
-
HPLC system for analysis
Protocol:
-
Load the powdered Salvia miltiorrhiza root into the extraction vessel of the SFE system.
-
Pressurize and heat the CO2 to bring it to a supercritical state (above its critical temperature and pressure).
-
Introduce the supercritical CO2, often modified with a co-solvent like ethanol to increase polarity, into the extraction vessel.
-
The supercritical fluid passes through the plant material, dissolving the target compounds.
-
The extract-laden fluid is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collect the precipitated extract.
-
Dissolve a portion of the extract in a suitable solvent for HPLC analysis to determine the yield and purity of this compound.
Conclusion
The selection of an optimal extraction method for this compound depends on the specific goals of the researcher.
-
For high yield in a relatively short time , Ultrasound-Assisted Extraction and Microwave-Assisted Extraction are excellent choices, with UAE being a more energy-efficient option.
-
For achieving high purity , High-Speed Counter-Current Chromatography is a superior purification technique, capable of yielding purities above 95%.
-
For large-scale purification and enrichment , Macroporous Resin Chromatography offers a cost-effective and scalable solution.
-
For a green and selective extraction , Supercritical Fluid Extraction is an attractive alternative, although the initial equipment cost can be high.
Often, a combination of these methods is employed, for instance, an initial extraction using UAE or MAE followed by purification with HSCCC or macroporous resin chromatography, to achieve both high yield and high purity of this compound. Researchers should consider the trade-offs between yield, purity, cost, scalability, and environmental impact when choosing the most appropriate method for their application.
References
- 1. Investigation on ultrasound-assisted extraction of salvianolic acid B from Salvia miltiorrhiza root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and high-throughput purification of salvianolic acid B from Salvia miltiorrhiza Bunge by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of salvianolic acid A and salvianolic acid B from Salvia miltiorrhiza by high-speed counter-current chromatography and comparison of their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of salvianolic acid B from the crude extract of Salvia miltiorrhiza with hydrophilic organic/salt-containing aqueous two-phase system by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted extraction with water for fast extraction and simultaneous RP-HPLC determination of phenolic acids in radix Salviae Miltiorrhizae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Isosalvianolic Acid B
For Immediate Reference: Isosalvianolic acid B should be treated as a hazardous chemical. Do not dispose of it down the drain or in regular trash. All waste must be collected, properly labeled, and disposed of through a licensed hazardous chemical waste disposal service. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with local and institutional regulations.
Core Safety and Handling Precautions
Before handling this compound, it is crucial to review the available safety information. While a specific Safety Data Sheet (SDS) for this compound is not widely available, related compounds like Salvianolic acid B are considered hazardous until proven otherwise[1][2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid form or in solution.
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep the material into a designated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to absorb spills of solutions in flammable solvents. All materials used for spill cleanup must be disposed of as hazardous waste[3].
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound and the related Salvianolic acid B. This information is critical for understanding its behavior and ensuring proper handling and storage.
| Property | This compound | Salvianolic acid B |
| Molecular Formula | C₃₆H₃₀O₁₆ | C₃₆H₃₀O₁₆ |
| Molecular Weight | 718.61 g/mol [4] | 718.61 g/mol [5] |
| Appearance | Not specified, likely a solid. | Crystalline solid, white to tan powder[5]. |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. | -20°C[1][5]. |
| Solubility | Not specified. | Organic Solvents: Soluble in ethanol (~10 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL)[1][2]. Aqueous Buffers: Soluble in PBS (pH 7.2) at approximately 1 mg/mL[1][2]. Aqueous solutions are not recommended for storage for more than one day[1][2]. Soluble in water at ≥5 mg/mL[5]. |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound requires segregating waste into three categories: solid waste, liquid waste, and contaminated labware.
This includes expired or unused pure compounds and grossly contaminated items where the powder is visible.
-
Container Selection: Use a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date.
-
Collection: Carefully transfer the solid waste into the labeled container, minimizing dust formation.
-
Storage: Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials[1].
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.
This category includes solutions of this compound in organic solvents or aqueous buffers.
-
Waste Stream Segregation: Do not mix different solvent waste streams. Collect halogenated and non-halogenated solvent waste in separate, designated containers. Aqueous waste containing this compound should also be collected separately.
-
Container Selection: Use a sealable, chemical-resistant container appropriate for the solvent (e.g., a solvent safety can for flammable organic solvents). Ensure the container is properly vented if necessary.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dimethyl Sulfoxide"), the concentration or percentage of each component, and the date.
-
Collection: Pour the liquid waste into the designated container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS for removal and disposal. Under no circumstances should liquid waste containing this compound be poured down the drain [3][6].
This includes items such as pipette tips, centrifuge tubes, gloves, and glassware that have come into contact with this compound.
-
Segregation: Separate contaminated sharps (needles, razor blades) from other contaminated labware.
-
Sharps Disposal: Place chemically contaminated sharps in a designated, puncture-resistant sharps container labeled "Hazardous Waste - Sharps" and with the name of the chemical contaminant.
-
Non-Sharps Labware:
-
Grossly Contaminated: Items with visible residue should be treated as solid waste (see section 3.1).
-
Minimally Contaminated: Collect items like gloves, pipette tips, and paper towels in a durable, sealed plastic bag or a lined container.
-
-
Labeling: Clearly label the bag or container with "Hazardous Waste," "Lab Debris Contaminated with this compound," and the date.
-
Disposal: Dispose of the container through your institution's hazardous waste program. Do not place these items in regular trash or biohazardous waste bins.
Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of solid this compound waste.
Caption: Workflow for the disposal of liquid this compound waste.
Caption: Workflow for the disposal of labware contaminated with this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. This compound | NF-κB | TargetMol [targetmol.com]
- 5. ≥94% (HPLC), antioxidant, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
